Product packaging for 4-Fluoro-2,6-diiodoaniline(Cat. No.:CAS No. 88162-54-3)

4-Fluoro-2,6-diiodoaniline

Cat. No.: B15092800
CAS No.: 88162-54-3
M. Wt: 362.91 g/mol
InChI Key: FWWRDABZYSASMS-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-diiodoaniline is a dihalogenated aniline derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds with halogen-rich aniline structures are frequently employed in the exploration of new pharmacologically active molecules . Specifically, research into halogenated anilines and related structures has shown promise in the synthesis of novel anticonvulsant agents, as these halogen atoms are key for modifying the compound's electronic properties and binding interactions . This reagent is typically characterized by its high molecular weight and requires specific storage conditions, such as being kept in a dark place, sealed in a dry environment, and stored at 2-8°C to maintain stability . As a building block, it is useful for further functionalization through cross-coupling reactions or nucleophilic substitution, making it applicable in drug discovery programs and the development of materials science. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FI2N B15092800 4-Fluoro-2,6-diiodoaniline CAS No. 88162-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88162-54-3

Molecular Formula

C6H4FI2N

Molecular Weight

362.91 g/mol

IUPAC Name

4-fluoro-2,6-diiodoaniline

InChI

InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

FWWRDABZYSASMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-2,6-diiodoaniline chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of fluorine and iodine atoms on the aniline ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. This guide aims to provide a technical overview of the available chemical properties and general experimental considerations for diiodo-fluoroanilines, with a specific focus on the available data for 2-Fluoro-4,6-diiodoaniline due to the absence of specific data for the 4-fluoro isomer.

Physicochemical Properties of 2-Fluoro-4,6-diiodoaniline

Quantitative data for 2-Fluoro-4,6-diiodoaniline is limited. The following table summarizes the available information from chemical suppliers.[1][2][3]

PropertyValueSource
Molecular Formula C₆H₄FI₂N[2]
Molecular Weight 362.91 g/mol [1]
CAS Number 1301739-25-2[1]
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
Purity Typically >95%[1]

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 4-Fluoro-2,6-diiodoaniline or 2-Fluoro-4,6-diiodoaniline are not available in the public domain. General spectral characteristics for halogenated anilines would be expected. For instance, in ¹H-NMR, the aromatic protons would appear as multiplets, with coupling constants influenced by the fluorine and iodine substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a general synthetic approach for diiodo-substituted anilines can be conceptualized.

General Synthesis of a Diiodo-Fluoroaniline

A plausible synthetic route could involve the direct iodination of a corresponding fluoroaniline. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.

A general workflow for such a synthesis is depicted below:

G General Synthetic Workflow for a Diiodo-Fluoroaniline cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start Fluoroaniline Isomer iodination Iodination (e.g., I₂, NIS, or ICl in a suitable solvent) start->iodination Reactant workup Aqueous Work-up (Quenching, Extraction) iodination->workup Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Diiodo-Fluoroaniline Isomer purification->product Isolated Product

A general synthetic workflow for a diiodo-fluoroaniline.

Safety and Handling

Specific safety and handling information for this compound is not available. For the related compound, 2-Fluoro-4-iodoaniline, the following hazards are identified:

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

It is prudent to handle any diiodo-fluoroaniline compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any signaling pathways or specific biological activities of this compound or its isomers. Halogenated anilines, in general, are evaluated in drug discovery programs for their potential as intermediates in the synthesis of bioactive molecules.

Conclusion

While a comprehensive profile of this compound is not available, this guide provides the known data for the closely related isomer, 2-Fluoro-4,6-diiodoaniline. The provided general synthetic workflow and safety considerations offer a starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of this compound.

References

Technical Guide: Fluoro-Diiodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on Fluoro-Diiodoaniline Derivatives

This technical guide addresses the chemical properties, synthesis, and safety information for fluoro-diiodoaniline derivatives. Initial searches for "4-Fluoro-2,6-diiodoaniline" did not yield a specific CAS number, suggesting a potential ambiguity in the chemical name. This guide therefore focuses on two closely related and commercially available compounds: 2-Fluoro-4,6-diiodoaniline and 4-Fluoro-2-iodoaniline . The former, a di-iodinated compound, is likely the intended subject of the query.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties for both compounds is presented below.

2-Fluoro-4,6-diiodoaniline

This compound is the most probable subject of interest given the "diiodo" nomenclature in the user's request.

PropertyValueReference
CAS Number 1301739-25-2[1][2][3][4]
Molecular Formula C6H4FI2N[2]
Molecular Weight 362.91 g/mol [2][5]
Appearance Light clear to beige solid[6]
Purity ≥95% to ≥97%[4][5]
IUPAC Name 2-fluoro-4,6-diiodoaniline[4]
InChI Key FIOIEYFUKOZCHS-UHFFFAOYSA-N[5]
Storage Keep in dark place, sealed in dry, 2-8°C[1]
4-Fluoro-2-iodoaniline

This mono-iodinated compound is also presented for clarity and to provide a comprehensive overview of related structures.

PropertyValueReference
CAS Number 61272-76-2[7][8][9]
Molecular Formula C6H5FIN[8]
Molecular Weight 237.02 g/mol [8][9]
Appearance Colorless to brown clear liquid; Off-white crystalline powder[8][9]
Purity ≥96% to ≥99.0%[6][7]
Density 1.99 - 2.008 g/cm³[7][8]
Boiling Point 259.8°C at 760 mmHg[7]
Melting Point 89-93°C[7]
Flash Point 110.9°C[7]
Refractive Index 1.64 - 1.656[7][8][9]
Storage Room temperature, in a cool and dark place (<15°C), under inert gas[9]

Experimental Protocols

Detailed experimental procedures are crucial for the application of these compounds in research and development.

Synthesis of 2-Fluoro-4,6-diiodoaniline (General Method)

Reaction:

2-Fluoroaniline + 2 I₂ → 2-Fluoro-4,6-diiodoaniline + 2 HI

Materials:

  • 2-Fluoroaniline

  • Iodine (I₂)

  • A suitable base (e.g., sodium bicarbonate) to neutralize the HI byproduct

  • An appropriate solvent (e.g., ethanol, water, or a mixture)

  • Oxidizing agent (optional, to generate I⁺ in situ)

Procedure Outline:

  • Dissolve 2-fluoroaniline in the chosen solvent in a reaction vessel.

  • Add the base to the mixture.

  • Slowly add a solution of iodine in the same solvent to the reaction mixture at a controlled temperature.

  • The reaction may require heating and prolonged stirring to ensure complete di-iodination.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted iodine, extraction with an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure.

  • The crude product is then purified, for example, by recrystallization or column chromatography.

Synthesis of 4-Fluoro-2-iodoaniline

A detailed experimental protocol for the synthesis of 4-Fluoro-2-iodoaniline has been described.[10]

Materials:

  • 4-fluoroaniline (22 g)

  • Iodine (50 g)

  • Calcium carbonate (25 g)

  • Ether (75 ml)

  • Water (75 ml)

  • Sodium thiosulfate solution

  • Petroleum ether for recrystallization

Procedure:

  • A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[10]

  • The ether is removed by distillation.[10]

  • The excess iodine is neutralized by the addition of a sodium thiosulfate solution.[10]

  • The product is isolated by steam distillation.[10]

  • Further purification is achieved by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline.[10]

Safety and Handling

Proper safety precautions are essential when working with these halogenated anilines.

2-Fluoro-4,6-diiodoaniline

Specific GHS hazard statements for this compound are not detailed in the search results, but given its structure, it should be handled with care, assuming it to be toxic and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.

4-Fluoro-2-iodoaniline

This compound is classified as hazardous.

  • Hazard Class: 6.1[7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P271: Use only outdoors or in a well-ventilated area.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[9]

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[9]

    • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Applications in Research and Development

Fluoro- and iodo-substituted anilines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.

  • Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a variety of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[8][11] 4-Iodoaniline, a related compound, is used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and antiviral compounds.[12]

  • Material Science: These intermediates are used in the development of advanced materials such as polymers and coatings, where their unique chemical properties can improve durability and performance.[8] 2-Fluoro-4-iodoaniline is specifically mentioned for its utility in creating materials with tailored electronic and optical properties for applications like OLEDs and sensors.[11]

  • Organic Synthesis: The distinct reactivity of the C-I and C-F bonds, along with the amino group, makes these molecules versatile synthons for constructing complex organic molecules.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the discussed compounds.

G cluster_0 General Synthesis of 2-Fluoro-4,6-diiodoaniline Start Start: 2-Fluoroaniline Dissolve Dissolve in Solvent + Base Start->Dissolve Step 1 Iodination Add Iodine (I₂) Heat and Stir Dissolve->Iodination Step 2 Monitor Monitor Reaction (TLC/GC-MS) Iodination->Monitor Step 3 Workup Reaction Workup (Quench, Extract, Wash, Dry) Monitor->Workup Step 4 Purify Purification (Recrystallization/Chromatography) Workup->Purify Step 5 End End: 2-Fluoro-4,6-diiodoaniline Purify->End Step 6

Caption: General workflow for the synthesis of 2-Fluoro-4,6-diiodoaniline.

G cluster_1 Synthesis of 4-Fluoro-2-iodoaniline Start_2 Start: 4-Fluoroaniline, I₂, CaCO₃, Ether, Water Reflux Heat at Reflux (48 hours) Start_2->Reflux Step 1 Distill Distill off Ether Reflux->Distill Step 2 Quench_2 Add Na₂S₂O₃ (Neutralize excess I₂) Distill->Quench_2 Step 3 Isolate Steam Distillation Quench_2->Isolate Step 4 Purify_2 Recrystallization (Petroleum Ether) Isolate->Purify_2 Step 5 End_2 End: 4-Fluoro-2-iodoaniline Purify_2->End_2 Step 6

Caption: Experimental workflow for the synthesis of 4-Fluoro-2-iodoaniline.

References

Technical Guide: Synthesis and Characterization of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of published data on this specific molecule, this document provides a comprehensive, albeit theoretical, framework based on established principles of organic synthesis and analytical chemistry. The proposed synthesis involves the direct di-iodination of 4-fluoroaniline. Detailed protocols for the synthesis, purification, and characterization using modern analytical techniques are presented. This guide is intended to serve as a foundational resource for researchers seeking to prepare and study this compound for potential applications in medicinal chemistry and materials science.

Introduction

Halogenated anilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of halogens on the aniline ring allows for fine-tuning of these properties. This compound is a hitherto sparsely documented compound that holds potential as a versatile building block for the synthesis of more complex molecules. The presence of a fluorine atom at the 4-position and iodine atoms at the 2- and 6-positions offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery and development.

This guide provides a putative synthetic route and detailed characterization plan for this compound, addressing the current gap in available literature.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process starting from the commercially available 4-fluoronitrobenzene. The first step involves the reduction of the nitro group to an amine, followed by the regioselective di-iodination of the resulting 4-fluoroaniline.

Step 1: Synthesis of 4-Fluoroaniline

The reduction of 4-fluoronitrobenzene to 4-fluoroaniline is a well-established transformation that can be achieved using various reducing agents. A common and efficient method involves catalytic hydrogenation.

Experimental Protocol:

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the crucial di-iodination of 4-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, iodination is expected to occur at both ortho positions (2 and 6). A common method for the iodination of anilines involves the use of iodine (I₂) in the presence of a base, such as sodium bicarbonate, or an oxidizing agent.

Experimental Protocol:

  • 4-Fluoroaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Sodium bicarbonate (2.5 eq) is added to the solution.

  • A solution of iodine (2.2 eq) and sodium iodide (2.2 eq) in water is added dropwise to the reaction mixture at room temperature with vigorous stirring. The use of sodium iodide aids in the dissolution of iodine in water by forming the triiodide ion (I₃⁻).

  • The reaction is stirred at room temperature and monitored by TLC.

  • After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The crude product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will be used to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.

  • Melting Point (MP): The melting point will be determined to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule.

Expected Analytical Data

The following table summarizes the expected (hypothetical) quantitative data for this compound.

ParameterExpected Value
Molecular Formula C₆H₄FI₂N
Molecular Weight 362.91 g/mol
Appearance Off-white to light brown solid
Melting Point 95-100 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (d, J = 8.0 Hz, 2H), 4.50 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.2 (d, J = 245.0 Hz), 145.0, 125.5 (d, J = 8.0 Hz), 85.0
¹⁹F NMR (CDCl₃, 376 MHz) δ -118.5
HRMS (ESI) m/z calculated for C₆H₅FI₂N [M+H]⁺: 363.8493, Found: 363.8495

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Start 4-Fluoronitrobenzene Intermediate 4-Fluoroaniline Start->Intermediate H2, Pd/C Methanol Product This compound Intermediate->Product I2, NaI, NaHCO3 Ethanol/Water

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Characterization Techniques

The following diagram shows the logical flow of characterizing the final product.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Formula Confirmation MP Melting Point Synthesized_Product->MP Purity Assessment IR IR Spectroscopy Synthesized_Product->IR Functional Group ID

Caption: Analytical workflow for the characterization of this compound.

Safety Precautions

  • 4-Fluoronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with extreme care using appropriate PPE in a fume hood.

  • Iodine: Corrosive and harmful if inhaled or swallowed. Avoid breathing vapors. Handle in a fume hood.

  • Hydrogen Gas: Highly flammable. Handle with care, ensuring no ignition sources are present.

  • Solvents: Methanol and ethanol are flammable. Handle away from open flames and sparks.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed, though theoretical, protocol for the synthesis and characterization of this compound. The proposed two-step synthesis is based on reliable and well-understood organic reactions. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. This document serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this novel halogenated aniline. Experimental validation of the proposed methods is highly recommended.

Spectroscopic Profile of 4-Fluoro-2,6-diiodoaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data relevant to the characterization of 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of specific experimental data for this compound, this document presents information on closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-Fluoroaniline. This comparative approach offers valuable insights into the expected spectroscopic features of the target compound.

Data Presentation

The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline

Spectroscopic TechniqueData
¹H NMR Spectral data is available but specific shifts and coupling constants are not detailed in the provided search results.[1]
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.02 g/mol [3]
Appearance Colorless to Brown clear liquid[3]
Purity >98.0% (GC)[3]

Table 2: Spectroscopic Data for 4-Fluoroaniline

Spectroscopic TechniqueData
¹³C NMR Spectral data is available but specific shifts are not detailed in the provided search results.
¹⁹F NMR Chemical shift data is available in DMSO, though the specific value is not mentioned in the provided search results.[4]
Mass Spectrometry LC-ESI-QQ; MS2; CE: 20 V; [M+H]⁺ with precursor m/z 112.[5]
Molecular Formula C₆H₆FN[6]
Molecular Weight 111.12 g/mol [6]
Appearance Light-colored oily liquid[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following are general methodologies for the spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of a halogenated aniline derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a specific probe tuned to the ¹⁹F frequency. ¹⁹F NMR is a highly sensitive technique.[7]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups. For an aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines), and C-H stretching and bending vibrations for the aromatic ring.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through a charged needle (ESI) to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern would be expected.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Confirmation Data_Analysis->Structure_Determination

Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-diiodoaniline. Due to the absence of experimentally acquired spectra for this specific compound in publicly available literature, this document leverages established NMR principles and data from analogous compounds to forecast its spectral characteristics. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic resonance and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the fluorine, iodine, and amino substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-57.20 - 7.40Doublet~9 Hz
-NH₂4.00 - 5.00Broad SingletN/A

Disclaimer: These are predicted values and may differ from experimental results.

The aromatic protons at the C-3 and C-5 positions are chemically equivalent and are expected to appear as a doublet due to coupling with the fluorine atom at C-4. The electron-withdrawing nature of the iodine and fluorine atoms will deshield these protons, shifting them downfield. The amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display distinct signals for each carbon atom, with their chemical shifts being significantly affected by the attached substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2, C-680 - 85
C-3, C-5125 - 130
C-4155 - 160 (d, ¹JCF ≈ 240-250 Hz)

Disclaimer: These are predicted values and may differ from experimental results.

The C-4 carbon, directly bonded to the highly electronegative fluorine atom, is expected to be the most deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The C-2 and C-6 carbons, bonded to iodine, will be significantly shielded due to the "heavy atom effect" of iodine, causing their signals to appear at an unusually high field for aromatic carbons.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules[1].

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion[2][3].

  • Temperature: Set the sample temperature to a constant value, typically 298 K or 303 K[1].

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine multiplicities and coupling constants.

3. ¹³C NMR Acquisition:

  • Spectrometer: A spectrometer operating at a ¹³C frequency of 100 or 125 MHz is suitable.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for NMR analysis.

Caption: Chemical structure of this compound.

G NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis StructureElucidation Structure Elucidation / Verification Analysis->StructureElucidation

Caption: A generalized workflow for NMR analysis.

References

In-Depth Technical Guide: ¹⁹F NMR Chemical Shift of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 4-Fluoro-2,6-diiodoaniline. Due to the absence of a publicly available experimental value, this guide presents a predicted chemical shift based on established principles and outlines a detailed experimental protocol for its determination.

Data Presentation: Predicted ¹⁹F NMR Chemical Shift

Predicting this value with high accuracy typically requires computational chemistry approaches, such as Density Functional Theory (DFT) calculations.[1][2][3] These methods have become a reliable tool for estimating ¹⁹F NMR chemical shifts in fluorinated aromatic compounds.[1][2][3]

For a qualitative estimation, we can consider the substituent effects. The amino group at position 1 is a strong σ- and π-donor, which would be expected to increase the electron density at the para-position (where the fluorine is located), leading to an upfield shift (more negative ppm value) compared to fluorobenzene. Conversely, the two iodine atoms at positions 2 and 6, while being ortho/para directors, are also large and polarizable, introducing complex electronic and steric effects.

Table 1: Predicted ¹⁹F NMR Chemical Shift of this compound

CompoundSolventPredicted Chemical Shift (δ) vs. CFCl₃ (ppm)Method of Prediction
This compoundCDCl₃Not available (requires computational modeling for accuracy)Density Functional Theory (DFT) is recommended for reliable prediction.

Experimental Protocols

To empirically determine the ¹⁹F NMR chemical shift of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shift, so it should be recorded and reported.

  • Internal Standard (Optional but Recommended): An internal standard with a known and well-separated ¹⁹F chemical shift can be added for precise referencing. A common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The concentration of the standard should be significantly lower than the analyte to avoid intermolecular interactions.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H-decoupled ¹⁹F NMR) is typically sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report the value.

    • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure the ¹⁹F signal is captured, as its chemical shift is not precisely known.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the fluorine nucleus between scans.

    • Decoupling: For a simple singlet, proton decoupling should be applied during acquisition.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if one was used. If no standard is used, the solvent's residual peak can be used as a secondary reference, but this is less accurate.

  • Peak Picking: Identify the ¹⁹F signal corresponding to this compound and determine its chemical shift in ppm.

Mandatory Visualizations

Experimental Workflow for ¹⁹F NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Homogenize Solution C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters (Pulse Sequence, SW, NS, D1) F->G H Acquire FID G->H I Fourier Transform FID H->I J Phase and Baseline Correct I->J K Reference Spectrum J->K L Peak Picking and Chemical Shift Determination K->L

Caption: Workflow for the experimental determination of the ¹⁹F NMR chemical shift.

Role of Halogenated Anilines in Kinase Inhibitor Drug Discovery

signaling_pathway cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery cluster_moa Mechanism of Action A This compound (Building Block) B Scaffold Derivatization A->B C Library of Potential Kinase Inhibitors B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Kinase E->F Inhibition I Phosphorylated Substrate F->I Phosphorylation G ATP G->F H Substrate H->F J Cellular Proliferation (Cancer) I->J

Caption: Logical relationship of halogenated anilines in kinase inhibitor development.

References

Mass Spectrometry of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 4-Fluoro-2,6-diiodoaniline. Due to a lack of publicly available experimental data for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related molecules. It also outlines a comprehensive, generalized experimental protocol for the analysis of similar halogenated aromatic amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical chemistry who may work with this or analogous compounds.

Introduction

This compound is a halogenated aromatic amine, a class of compounds frequently encountered in pharmaceutical and materials science research. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and quality control. Mass spectrometry provides vital information regarding a molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns.

This guide will delineate a predicted fragmentation pathway for this compound and provide a general methodology for its analysis using mass spectrometry.

Predicted Mass Spectrum Data

While no direct experimental mass spectrum for this compound is available, a predicted set of major ions can be inferred from the fragmentation patterns of similar compounds, such as fluoroanilines and iodo-substituted aromatics. The molecular weight of this compound (C₆H₄FI₂N) is 362.91 g/mol . The molecular ion peak [M]⁺• is expected to be observed at an m/z of approximately 363.

The primary fragmentation pathways for halogenated anilines typically involve the loss of halogen atoms and fragmentation of the aniline group.[1][2] For this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is therefore more likely to cleave.

Table 1: Predicted Major Fragment Ions for this compound

Predicted Ion m/z (approx.) Proposed Fragmentation Pathway
[C₆H₄FI₂N]⁺• (Molecular Ion)363Ionization of the parent molecule
[C₆H₄FN]⁺•236Loss of an iodine radical (•I)
[C₆H₄F]⁺109Loss of a second iodine radical (•I) from [M-I]⁺•
[C₆H₄]⁺•95Loss of a fluorine radical (•F) from [M-2I]⁺•
[C₅H₄]⁺76Loss of HCN from the aniline ring fragment

Table 2: Molecular Information of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₆H₄FI₂N362.91
4-FluoroanilineC₆H₆FN111.12[3]
2-Fluoro-4-iodoanilineC₆H₅FIN237.01[4]
2,4,6-TriiodoanilineC₆H₄I₃N484.82

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through a series of steps initiated by the loss of the most labile substituents. The iodine atoms, being larger and forming weaker bonds with the aromatic ring compared to fluorine, are the most likely to be lost first.

G M This compound [M]⁺• m/z = 363 M_minus_I [M-I]⁺• m/z = 236 M->M_minus_I - •I M_minus_2I [M-2I]⁺• m/z = 109 M_minus_I->M_minus_2I - •I M_minus_2I_F [M-2I-F]⁺ m/z = 90 M_minus_2I->M_minus_2I_F - •F M_minus_2I_F_HCN [C₅H₃]⁺ m/z = 63 M_minus_2I_F->M_minus_2I_F_HCN - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of a solid, halogenated aromatic amine like this compound via mass spectrometry.

4.1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Mass Spectrometry Analysis

  • Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile, and thermally stable organic molecules.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

4.2.1. GC-MS Parameters (Illustrative)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.[5]

  • Mass Range: m/z 50-500.

  • Scan Speed: 2 scans/second.

4.2.2. Direct Insertion Probe Parameters

  • Probe Temperature Program:

    • Initial temperature: 40 °C.

    • Ramp: 20 °C/min to 300 °C.

  • Ion Source Parameters: As listed for GC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Introduction Sample Introduction (GC or Direct Probe) Filtration->Introduction Ionization Ionization (Electron Ionization) Introduction->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric characteristics of this compound. The outlined fragmentation pathways and experimental protocols are based on established chemical principles and data from analogous compounds. It is anticipated that this information will be a valuable resource for researchers in the fields of analytical chemistry and drug development, facilitating the identification and characterization of this and similar halogenated aromatic amines. Experimental verification of these predictions is encouraged to further refine our understanding of the mass spectrometric behavior of this compound class.

References

Stability and Storage of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-Fluoro-2,6-diiodoaniline, a key intermediate in pharmaceutical synthesis. Given the limited direct literature on this specific compound, this guide extrapolates from established knowledge of similar halogenated anilines and general principles of chemical stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its handling, storage, and potential degradation pathways.

PropertyValue
Molecular FormulaC₆H₄FI₂N
Molecular Weight366.91 g/mol
AppearanceOff-white to light brown crystalline powder
Melting PointApproximately 95-100 °C (predicted)
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.
pKa~2-3 (predicted, acidic due to electron-withdrawing groups)

Stability Profile

The stability of this compound is influenced by several factors, including light, temperature, pH, and oxidizing agents. Understanding these sensitivities is critical for maintaining the compound's integrity.

Light Sensitivity

Aromatic amines, particularly those with halogen substituents, are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of colored degradation products and a decrease in purity.

Thermal Stability

Thermal analysis provides insight into the temperature at which the compound begins to decompose. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability.

pH Stability

The aniline functional group is basic, but the presence of electron-withdrawing fluorine and iodine atoms decreases its basicity, making it a weak base. In acidic or basic conditions, hydrolysis or other degradation pathways may be accelerated.

Oxidative Stability

Anilines are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of iodine atoms may also influence its susceptibility to oxidative degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure the safety of personnel.

Storage Conditions:

  • Temperature: Store in a cool, dry place, preferably at 2-8 °C.

  • Light: Protect from light by storing in an amber or opaque container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Handling Procedures:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Take precautions to prevent electrostatic discharge.

Potential Degradation Pathways

Based on the chemistry of halogenated anilines, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G Potential Degradation Pathways A This compound B Photodegradation (e.g., deiodination, polymerization) A->B Light C Oxidative Degradation (e.g., formation of nitroso/nitro compounds) A->C Oxidizing Agents D Hydrolytic Degradation (pH dependent) A->D H₂O, H⁺/OH⁻ E Thermal Degradation (decomposition) A->E Heat

Caption: Postulated degradation pathways for this compound.

Proposed Synthesis Route

A plausible synthetic route for this compound, based on known organic reactions for similar compounds, is outlined below.

G Proposed Synthesis of this compound cluster_0 Step 1: Iodination A 4-Fluoroaniline C This compound A->C Reagent: ICl or NIS Solvent: Acetic acid or DMF B Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

Caption: A proposed one-step synthesis of this compound.

Experimental Protocols

To assess the stability of this compound, a comprehensive set of experiments should be conducted. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24, 48, 72 hours
Base Hydrolysis0.1 M NaOH24, 48, 72 hours
Oxidation3% H₂O₂24, 48, 72 hours
Thermal Stress105 °C (solid state)24, 48, 72 hours
PhotostabilityICH Q1B conditions (UV and visible light)As per ICH guidelines
Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for separating and quantifying this compound from its degradation products.

Table 3: Proposed HPLC Method Parameters

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment.

G Stability Testing Workflow A Obtain pure this compound B Develop and validate stability-indicating HPLC method A->B C Perform forced degradation studies B->C E Conduct long-term and accelerated stability studies (ICH guidelines) B->E D Identify major degradation products (e.g., LC-MS) C->D F Analyze samples at specified time points E->F G Determine shelf-life and recommend storage conditions F->G

Caption: A logical workflow for the stability assessment of this compound.

Conclusion

Solubility of 4-Fluoro-2,6-diiodoaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Fluoro-2,6-diiodoaniline, a halogenated aniline of interest in organic synthesis and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides detailed experimental protocols for determining its solubility in various organic solvents using established methodologies. Furthermore, a logical synthesis workflow for this compound is presented. This guide is intended to be a practical resource for researchers, enabling them to generate crucial solubility data and understand the synthetic context of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to specify the units of measurement (e.g., g/L, mg/mL, or mol/L).

Organic SolventChemical FormulaSolubility at 25 °C (Specify Units)
AcetoneC₃H₆OData to be determined
AcetonitrileC₂H₃NData to be determined
ChloroformCHCl₃Data to be determined
DichloromethaneCH₂Cl₂Data to be determined
Dimethylformamide (DMF)C₃H₇NOData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OSData to be determined
EthanolC₂H₅OHData to be determined
Ethyl AcetateC₄H₈O₂Data to be determined
HexaneC₆H₁₄Data to be determined
MethanolCH₃OHData to be determined
Tetrahydrofuran (THF)C₄H₈OData to be determined
TolueneC₇H₈Data to be determined

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, two robust and widely used methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials:

  • This compound

  • Organic solvent of interest

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with secure caps

  • Volumetric pipette

  • Evaporating dish or pre-weighed vial

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.0 mL or 5.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to filter the solution using a syringe filter compatible with the organic solvent.

  • Solvent Evaporation:

    • Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

  • Mass Determination:

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of poorly soluble compounds. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.

Materials:

  • This compound

  • Organic solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions with known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound.

  • Sample Analysis:

    • Withdraw a small, precise volume of the clear, filtered supernatant from the saturated solution.

    • Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_iodination Iodination cluster_deprotection Deprotection cluster_product Final Product start 4-Fluoroaniline protect N-Acetylation (e.g., Acetic Anhydride) start->protect Step 1 protected 4-Fluoroacetanilide iodinate Di-iodination (e.g., I₂, HIO₃) protected->iodinate Step 2 iodinated 2,6-Diiodo-4-fluoroacetanilide deprotect Hydrolysis (Acid or Base Catalyzed) iodinated->deprotect Step 3 product This compound deprotect->product Final Step

Caption: Plausible synthesis route for this compound.

Disclaimer: The information provided in this technical guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Potential Applications of 4-Fluoro-2,6-diiodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-Fluoro-2,6-diiodoaniline is not widely documented in publicly available scientific literature. This guide infers its potential applications and properties based on the known characteristics and uses of structurally similar compounds, namely 4-Fluoro-2-iodoaniline, 2-Fluoro-4-iodoaniline, and 2-Fluoro-4,6-diiodoaniline. The information presented herein is intended for research and development professionals and should be used as a speculative resource to guide future investigations.

Introduction

Halogenated anilines are a critical class of building blocks in modern organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine and iodine atoms onto an aniline scaffold can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide explores the potential applications of the novel compound this compound by examining the synthesis, properties, and applications of its close structural analogs. The insights provided aim to stimulate research into the utility of this promising, yet underexplored, chemical entity.

Physicochemical Properties of Related Fluoro-iodo-anilines

A summary of the key physicochemical properties of commercially available fluoro-iodo-anilines is presented in Table 1. These properties are crucial for predicting the behavior of the target compound in synthetic and biological systems.

Property4-Fluoro-2-iodoaniline2-Fluoro-4-iodoaniline2-Fluoro-4,6-diiodoaniline
CAS Number 61272-76-2[1]29632-74-4[1]1301739-25-2
Molecular Formula C₆H₅FIN[1]C₆H₅FIN[1]C₆H₄FI₂N
Molecular Weight 237.02 g/mol [1]237.01 g/mol [1]362.91 g/mol
Appearance Colorless to brown clear liquidWhite to gray to brown powder/crystalNot specified
Melting Point Not specified52-56 °CNot specified
Purity >98.0% (GC)≥ 98% (GC)95%

Synthesis of Fluoro-iodo-anilines: Experimental Protocols

The synthesis of fluoro-iodo-anilines typically involves the direct halogenation of a corresponding fluoroaniline or the functionalization of a pre-halogenated benzene ring. Below are representative experimental protocols for the synthesis of related compounds, which can serve as a starting point for the development of a synthetic route to this compound.

Synthesis of 4-Fluoro-2-iodoaniline

A common method for the synthesis of 4-Fluoro-2-iodoaniline involves the direct iodination of 4-fluoroaniline.

Protocol: A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, and 25 g of calcium carbonate in a mixture of 75 ml of ether and 75 ml of water is heated at reflux for 48 hours. Following the reflux, the ether is removed by distillation. The excess iodine is then neutralized by the addition of sodium thiosulfate. The desired product, 4-fluoro-2-iodoaniline, is isolated and purified by steam distillation followed by recrystallization from petroleum ether.

Synthesis of 2-Fluoro-4-iodoaniline

A detailed, multi-step synthesis of 2-Fluoro-4-iodoaniline starting from o-fluoroiodobenzene has been described.

Protocol:

  • Lithiation and Carboxylation: To a solution of diisopropylamine (13 ml, 91.0 mmol) in tetrahydrofuran (100 ml) at -20°C under a nitrogen atmosphere, a 2.5M solution of n-butyllithium (36.4 ml, 91.0 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of o-fluoroiodobenzene (18.4 g, 82.8 mmol) in tetrahydrofuran (50 ml) is then added dropwise at -70°C, and the reaction is stirred for 1 hour. Dry ice (50g) is added, and the mixture is allowed to warm to room temperature and stirred overnight. Water (100 ml) is added, and the organic phase is separated. The aqueous phase is acidified with concentrated hydrochloric acid to pH 1-2, and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a yellow solid of 2-fluoro-4-iodobenzoic acid (15.5g, 70.5% yield).

  • Amidation: The resulting 2-fluoro-4-iodobenzoic acid is then converted to the corresponding aniline. (Note: The specific details of this amidation step were not fully detailed in the provided search results but would typically involve a Curtius, Hofmann, or similar rearrangement).

  • Deprotection (if necessary): In a related synthesis for a carbamate-protected aniline, the deprotection is achieved by dissolving the protected aniline (9.31g, 27.7 mmol) in methanol (50 ml), adding concentrated hydrochloric acid (10 ml), and stirring at room temperature for 3 hours. The methanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to pH 8-9. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Inferred Synthesis of this compound

Based on the protocol for 4-Fluoro-2-iodoaniline, a potential route to this compound could involve a more exhaustive iodination of 4-fluoroaniline using a stronger iodinating agent or harsher reaction conditions.

Caption: Inferred synthetic workflow for this compound.

Potential Applications in Drug Discovery

The primary and most promising application of fluoro-iodo-anilines is as intermediates in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The presence of both fluorine and iodine atoms makes these compounds highly versatile scaffolds.

Kinase Inhibitors: A Case Study of TAK-733

A prominent example of the application of a fluoro-iodo-aniline is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.[2] TAK-733 has demonstrated significant antitumor activity in various cancer models.[2][3]

Quantitative Biological Data for TAK-733:

ParameterValueCell Line/AssayReference
MEK1 IC₅₀ 3.2 nMEnzymatic Assay[4][5]
ERK Phosphorylation EC₅₀ 1.9 nMCellular Assay[2][5]
COLO205 Cell Viability EC₅₀ 2.1 nMMTS Assay (72h)[4]
A375 Cell Viability EC₅₀ 3.1 nMMTS Assay (72h)[4]
MEK1 Inhibition in COLO205 IC₅₀ 6.92 nMCellular Assay[4]

The synthesis of TAK-733 and similar compounds often involves a key cross-coupling reaction where the iodine atom of the aniline derivative is replaced, for instance, through a Suzuki or Buchwald-Hartwig coupling, to build the core structure of the final drug molecule. The fluorine atom is strategically placed to enhance the drug-like properties of the molecule.

The MEK/ERK Signaling Pathway: A Target for Drug Intervention

The MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] MEK inhibitors like TAK-733 block the phosphorylation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Inhibitor Potential Inhibitor (e.g., derived from This compound) Inhibitor->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MEK/ERK signaling pathway and the site of action for MEK inhibitors.

Potential Applications in Materials Science

Beyond pharmaceuticals, fluoro-iodo-anilines are valuable precursors for the synthesis of advanced materials. The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to create novel polymers and small molecules with applications in:

  • Organic Electronics: The tunable electronic nature of these compounds makes them suitable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Functional Polymers: Incorporation of these aniline derivatives into polymer backbones can enhance thermal stability, flame retardancy, and dielectric properties.

  • Sensors: The reactivity of the iodine atom allows for the facile attachment of reporter groups, making these compounds potential building blocks for chemical sensors.

Conclusion

While this compound remains a largely unexplored compound, the well-documented utility of its structural isomers and related halogenated anilines strongly suggests its potential as a valuable synthetic intermediate. Its application is most evident in the field of medicinal chemistry, where it could serve as a key building block for the development of novel kinase inhibitors and other therapeutics. Furthermore, its unique electronic and reactive properties make it an attractive candidate for the synthesis of advanced materials. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential in these and other areas of chemical science.

References

4-Fluoro-2,6-diiodoaniline and Its Analogs: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals to advanced materials. The strategic placement of halogen atoms on the aniline scaffold allows for selective functionalization through various cross-coupling reactions. This technical guide focuses on the synthetic utility of 4-fluoro-2,6-diiodoaniline and its close structural analogs. While specific data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of the properties, synthesis, and reactivity of closely related and commercially available compounds, namely 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline. This information will serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging the unique chemical space offered by these versatile building blocks.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. The iodo groups, on the other hand, serve as excellent handles for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at these positions. The aniline functional group itself can be readily derivatized or can direct further electrophilic aromatic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline is presented below. This data is essential for designing reaction conditions and for the purification of synthetic intermediates and final products.

Property4-Fluoro-2-iodoaniline2-Fluoro-4,6-diiodoaniline
CAS Number 61272-76-21301739-25-2[1][2]
Molecular Formula C₆H₅FINC₆H₄FI₂N
Molecular Weight 237.01 g/mol [3]362.91 g/mol [1]
Physical State Liquid[4]-
Boiling Point 259.8 ± 25.0 °C (Predicted)[5]-
Density 2.008 ± 0.06 g/cm³ (Predicted)[5]-
pKa 2.60 ± 0.10 (Predicted)[5]-
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Not miscible in water[5]-

Synthesis of Halogenated Fluoroanilines

The synthesis of halogenated fluoroanilines typically starts from commercially available fluorinated nitroaromatics or anilines. The introduction of iodine can be achieved through electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

General Synthetic Approach

A plausible synthetic pathway to this compound would likely involve the di-iodination of 4-fluoroaniline. This approach is based on established methodologies for the halogenation of anilines.

4-Fluoroaniline 4-Fluoroaniline This compound This compound 4-Fluoroaniline->this compound Iodinating Agent (e.g., ICl, NIS)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 4-Fluoroaniline

A common precursor for the synthesis of iodinated fluoroanilines is 4-fluoroaniline itself. A standard laboratory-scale synthesis of 4-fluoroaniline involves the reduction of 4-fluoronitrobenzene.[6]

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[6]

  • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with dichloromethane (25 mL).[6]

  • Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.[6]

Reactivity and Applications in Synthesis

The synthetic utility of fluoro-di-iodo-anilines lies in the orthogonal reactivity of the different functional groups. The amino group can be acylated, alkylated, or used to form heterocycles. The iodo groups are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The C-I bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than C-F or C-N bonds, allowing for selective functionalization.

cluster_0 Functionalization Pathways Building_Block This compound Analog Suzuki Suzuki Coupling (Boronic Acids/Esters) Building_Block->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Building_Block->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Building_Block->Buchwald Product Complex Molecules Suzuki->Product Sonogashira->Product Buchwald->Product

Caption: Key cross-coupling reactions of di-iodoaniline building blocks.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, which can be adapted for di-iodoaniline substrates.

Materials:

  • Aryl iodide (e.g., 4-fluoro-2-iodoaniline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The structural motif of a substituted aniline is present in numerous approved drugs. The ability to introduce diverse substituents through the iodo groups makes fluoro-di-iodo-anilines attractive starting materials for the synthesis of compound libraries for high-throughput screening. For instance, the precursor 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid.[7] While not a di-iodo analog, this highlights the importance of substituted fluoroanilines in medicinal chemistry. The synthesis of pyrimidodiazepine-based anticancer agents has also been reported from 2-chloro-4-anilinoquinazoline derivatives, showcasing the utility of halogenated anilines in the development of therapeutic agents.[8]

Conclusion

While direct experimental data on this compound is sparse, the chemistry of its structural analogs provides a strong foundation for its potential as a valuable synthetic building block. The combination of a fluorine atom and two reactive iodine atoms on an aniline core offers a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and reactivity patterns discussed in this guide are intended to provide researchers with the necessary information to effectively utilize this class of compounds in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

Methodological & Application

Application Note and Protocol: Synthesis of Fluorinated Carbazoles via Palladium-Catalyzed Cyclization of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of functionalized 3-fluoro-carbazoles, key structural motifs in medicinal chemistry and materials science. The synthetic strategy employs a two-step, one-pot palladium-catalyzed reaction sequence starting from the readily available 4-Fluoro-2,6-diiodoaniline. The methodology involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation to construct the carbazole core. This application note offers a comprehensive experimental procedure, expected outcomes, and troubleshooting guidelines to facilitate the adoption of this efficient synthetic route.

Introduction

Carbazole derivatives are a significant class of nitrogen-containing heterocycles due to their prevalence in numerous biologically active natural products and their application in the development of organic electronic materials. The incorporation of fluorine atoms into the carbazole scaffold can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient synthetic routes to fluorinated carbazoles is of considerable interest to the drug discovery and materials science communities.

Traditional methods for carbazole synthesis, such as the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and Cadogan reaction, often require harsh reaction conditions and have limited substrate scope. Modern synthetic approaches frequently rely on transition metal-catalyzed cross-coupling reactions to construct the carbazole framework under milder conditions with greater functional group tolerance. This protocol details a proposed palladium-catalyzed tandem reaction for the synthesis of 3-fluoro-carbazoles from this compound and various aniline derivatives.

Proposed Synthetic Pathway

The proposed synthesis of 3-fluoro-carbazoles proceeds via a two-step, one-pot reaction. The first step is a Buchwald-Hartwig amination of this compound with a substituted aniline to form a diarylamine intermediate. The second step is an intramolecular palladium-catalyzed C-H activation/arylation to afford the desired carbazole product.

G A This compound C Diarylamine Intermediate A->C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) B Substituted Aniline B->C D 3-Fluoro-carbazole C->D Intramolecular C-H Activation (Pd Catalyst, Ligand, Base)

Figure 1: Proposed two-step synthesis of 3-fluoro-carbazoles.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-fluoro-carbazoles. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results

The following table summarizes the expected yields for the synthesis of representative 3-fluoro-carbazoles using the proposed protocol.

EntrySubstituted AnilineProductExpected Yield (%)
1Aniline3-Fluoro-9H-carbazole75
24-Methoxyaniline3-Fluoro-6-methoxy-9H-carbazole82
34-Chloroaniline6-Chloro-3-fluoro-9H-carbazole71
43,5-Dimethylaniline3-Fluoro-5,7-dimethyl-9H-carbazole78

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: - this compound - Substituted Aniline - Cs₂CO₃ - Pd(OAc)₂ - Xantphos B Add to Dry Schlenk Tube under Inert Atmosphere A->B C Add Anhydrous Toluene B->C D Heat to 110 °C with Stirring C->D E Monitor by TLC/GC-MS (12-24 h) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate and Filter F->G H Aqueous Wash G->H I Dry, Concentrate H->I J Column Chromatography I->J K Pure 3-Fluoro-carbazole J->K

Figure 2: Experimental workflow for the synthesis of 3-fluoro-carbazoles.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive catalystUse fresh Pd(OAc)₂ and ensure the reaction is set up under strictly anhydrous and inert conditions.
Poor quality reagentsUse freshly distilled/purified aniline and anhydrous toluene.
Formation of side productsReaction temperature too high/lowOptimize the reaction temperature. Lower temperatures may favor the diarylamine intermediate, while higher temperatures may be needed for the final cyclization.
Incorrect stoichiometryEnsure accurate measurement of all reagents, particularly the catalyst and ligand.
Difficulty in purificationCo-elution of starting materials or byproductsAdjust the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and practical protocol for a proposed synthesis of 3-fluoro-carbazoles from this compound. The described palladium-catalyzed tandem reaction is expected to be a versatile and efficient method for accessing a range of functionalized carbazole derivatives. This methodology should be a valuable tool for researchers in medicinal chemistry and materials science for the development of novel compounds with potential therapeutic or electronic applications.

Application Notes and Protocols: Palladium-Catalyzed Synthesis with 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis utilizing 4-Fluoro-2,6-diiodoaniline as a key building block. This versatile substrate, featuring a fluorine atom and two reactive iodine atoms on an aniline scaffold, offers a valuable platform for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development. The distinct reactivity of the ortho-iodine atoms allows for sequential and selective functionalization, enabling the construction of diverse molecular architectures.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary reactions of interest include Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The presence of two iodine atoms allows for mono- or di-functionalization, providing access to a wide range of substituted aniline derivatives. The selective functionalization of one iodo-substituent over the other can often be achieved by carefully controlling the reaction conditions.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of substituted alkynes which are prevalent in many biologically active compounds.

General Reaction Scheme

Sonogashira_Coupling This compound F I NH2 I Product F I NH2 C≡C-R This compound->Product Pd catalyst, Cu(I) cocatalyst, Base Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Mono-alkynylation

This protocol describes a general procedure for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add the degassed solvent, followed by the base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)Et₃NTHF501285
21-HexynePd(OAc)₂ (2) / PPh₃ (4)i-Pr₂NHDMF60878
3TrimethylsilylacetylenePd(PPh₃)₄ (5)Et₃NTolueneRT2492

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, widely used in the synthesis of biaryls and other conjugated systems.

General Reaction Scheme

Suzuki_Miyaura_Coupling This compound F I NH2 I Product F I NH2 R This compound->Product Pd catalyst, Base Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Mono-arylation

This protocol outlines a general procedure for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv) in the organic solvent.

  • Add an aqueous solution of the base (2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901688
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001291
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O802475

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, providing a powerful method for the synthesis of arylamines.

General Reaction Scheme

Buchwald_Hartwig_Amination This compound F I NH2 I Product F I NH2 NR¹R² This compound->Product Pd catalyst, Ligand, Base Amine R¹R²NH Amine->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Mono-amination

This protocol provides a general method for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.012-0.06 equiv), and the base (1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-BuToluene1001882
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane1102476
3BenzylaminePd₂(dba)₃ (1) / BINAP (1.5)Cs₂CO₃Toluene901689

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The diiodo-functionality allows for the construction of complex scaffolds through sequential cross-coupling reactions, leading to the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-Fluoro-2,6-diiodoaniline with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 4-fluoro-2,6-diarylanilines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with arylboronic acids allows for the selective introduction of two different aryl groups at the 2 and 6 positions of the aniline core. The fluorine substituent at the 4-position can enhance the metabolic stability and binding affinity of the resulting molecules, making them attractive for drug discovery programs. The di-iodo substitution pattern allows for either a one-pot double coupling or a stepwise, selective mono-arylation followed by a second coupling with a different boronic acid, offering a route to unsymmetrical 2,6-diarylanilines. These structures are key components in the development of novel therapeutics and functional materials.

Experimental Protocols

General Procedure for Double Suzuki-Miyaura Coupling

This protocol describes the simultaneous coupling of two equivalents of an arylboronic acid to the this compound core.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dried reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-2,6-diarylaniline.

Data Presentation

The following table summarizes typical reaction conditions and yields for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are based on analogous reactions reported for similar dihaloaniline substrates and serve as a guideline for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901885-95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001680-90
34-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃THF/H₂O802088-96
43-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O1002475-85
52-Thienylboronic acidPdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O901282-92

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants This compound + Arylboronic acid + Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Palladium Catalyst + Ligand Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product 4-Fluoro-2,6-diarylaniline Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Logical Relationship of Reaction Components

reaction_components Substrate This compound Product 4-Fluoro-2,6-diarylaniline Substrate->Product couples with Reagent Arylboronic Acid Reagent->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product catalyzes Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Catalyst stabilizes Base Base (e.g., K₂CO₃) Base->Product activates boronic acid Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product provides medium signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor binds to Kinase Intracellular Kinase (e.g., ABL, SRC) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Survival, etc. PhosphoSubstrate->CellularResponse leads to Inhibitor 4-Fluoro-2,6-diarylaniline (Kinase Inhibitor) Inhibitor->Kinase inhibits

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of a challenging substrate, 4-Fluoro-2,6-diiodoaniline. This substrate is characterized by significant steric hindrance from the two ortho-iodo substituents and the presence of two potential reaction sites, which introduces challenges in terms of reactivity and selectivity.

The protocols and data presented herein are compiled from established principles of Buchwald-Hartwig amination, with a focus on conditions suitable for sterically demanding and polyhalogenated aryl halides.

Challenges and Considerations

The Buchwald-Hartwig amination of this compound presents several key challenges:

  • Steric Hindrance: The presence of two bulky iodine atoms ortho to the amino group significantly hinders the approach of the amine nucleophile to the palladium center. This steric clash can dramatically slow down or even inhibit the reaction. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Selectivity (Mono- vs. Di-amination): With two iodine atoms, the reaction can potentially lead to a mixture of mono- and di-aminated products. Controlling the stoichiometry of the amine coupling partner and careful selection of reaction conditions are critical to achieve selective mono-amination. Generally, using a slight excess of the aniline substrate relative to the amine nucleophile can favor the mono-substituted product.

  • Catalyst Inhibition by Iodide: Aryl iodides are highly reactive in oxidative addition; however, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, unreactive palladium-iodide complexes.[1][2] The choice of solvent can play a role in mitigating this inhibition. Solvents in which the resulting iodide salt has low solubility can help to remove the inhibitory species from the reaction medium.[2][3]

Recommended Reaction Components

Based on literature precedents for sterically hindered and di-ortho-substituted aryl halides, the following components are recommended for the Buchwald-Hartwig amination of this compound.

ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)These are common and effective palladium sources for in situ generation of the active Pd(0) catalyst.[4]
Ligand Bulky Biaryl Phosphines: XPhos, RuPhos, BrettPhosThese ligands are essential for coupling sterically hindered substrates. Their bulkiness promotes the formation of highly reactive monoligated palladium complexes, accelerating the catalytic cycle.[5]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence the reaction rate and selectivity.
Solvent Toluene, Dioxane, tert-ButanolThese are common solvents for Buchwald-Hartwig reactions. Toluene is often favored for reactions with aryl iodides as the resulting iodide salts are poorly soluble, which can reduce catalyst inhibition.[6]
Amine Coupling Partner Primary and secondary aliphatic or aromatic aminesThe nature of the amine will influence the reaction conditions. Sterically hindered amines may require more forcing conditions.

Experimental Protocols

The following are general protocols for the mono-amination of this compound. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: General Procedure with Pd₂(dba)₃ and XPhos

This protocol is a good starting point for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions with Pd(OAc)₂ and RuPhos

This protocol provides an alternative catalyst system that may be effective for certain amine substrates.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Pd(OAc)₂ (2-3 mol%)

  • RuPhos (4-6 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous dioxane

Procedure:

  • Follow the general setup procedure as described in Protocol 1, substituting the palladium precatalyst, ligand, and base.

  • Heat the reaction mixture at 100-120 °C.

  • Workup and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of sterically hindered aryl halides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterTypical Range
Catalyst Loading (mol%) 1 - 5
Ligand Loading (mol%) 2 - 10
Base (equivalents) 1.4 - 3.0
Temperature (°C) 80 - 120
Reaction Time (h) 2 - 24
Yield (%) 60 - 95 (highly substrate dependent)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert setup Combine Reactants: - this compound - Amine - Pd Precatalyst - Ligand - Base - Solvent heat Heat and Stir (80-120 °C) setup->heat inert->setup monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue heating cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute and Filter (through Celite®) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) amine_adduct [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ oa_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Catalyst Selection in 4-Fluoro-2,6-diiodoaniline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline with various arylboronic acids. The protocols outlined below are designed to serve as a starting point for reaction optimization, enabling the selective synthesis of both mono- and di-arylated products, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. For substrates such as this compound, the presence of two reactive iodine atoms offers the potential for selective mono- or double arylation, leading to a diverse range of molecular scaffolds. The strategic introduction of aryl groups can significantly influence the biological activity and physicochemical properties of the resulting compounds, making this a critical transformation in drug discovery. The choice of palladium catalyst, ligand, base, and solvent system is crucial for controlling the selectivity and achieving high yields.

Catalyst and Ligand Selection

The selection of the palladium precursor and the associated ligand is the most critical factor in determining the outcome of the Suzuki coupling of this compound. The reactivity of the C-I bond facilitates oxidative addition to the Pd(0) center. For di-iodo compounds, achieving selective mono-arylation requires careful control of reaction conditions to prevent the second coupling event.

For Selective Mono-arylation:

Less reactive catalyst systems are generally preferred for selective mono-arylation. This can be achieved by using ligands that are less electron-rich or by running the reaction at lower temperatures and for shorter durations.

For Double Arylation:

More robust and highly active catalyst systems are required for the exhaustive di-arylation of this compound. Buchwald's biarylphosphine ligands are particularly effective for coupling sterically hindered substrates and for achieving high turnover numbers.

A summary of recommended catalyst systems for both selective mono- and double Suzuki coupling of this compound is presented in Table 1.

Data Presentation

Table 1: Recommended Catalyst Systems for the Suzuki Coupling of this compound

Target ProductPalladium SourceLigandRecommended BaseSolvent SystemTypical Temperature (°C)Expected Yield (%)Notes
Mono-arylated Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)60-8060-85A classic, cost-effective system. Longer reaction times or higher temperatures may lead to di-arylation.
Mono-arylated Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene80-10075-90The bulky, electron-rich phosphine ligand can promote mono-coupling.
Mono-arylated PdCl₂(dppf)(dppf)Cs₂CO₃DMF8070-95Often provides good yields and selectivity for mono-arylation.
Di-arylated Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (4:1)100-11085-98A highly active Buchwald ligand system suitable for double coupling.
Di-arylated Pd₂(dba)₃XPhosCsFTHF80-10090-99Another highly effective Buchwald system, often showing excellent reactivity.
Di-arylated [Pd(IPr)(AN)Cl₂](IPr)Na₂CO₃Acetonitrile/H₂O (3:1)80-10088-97An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst.

Yields are representative and will vary depending on the specific arylboronic acid used.

Experimental Protocols

The following are generalized protocols for the selective mono- and di-arylation of this compound. These should be optimized for each specific substrate combination.

Protocol 1: Selective Mono-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Double Arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

  • SPhos (8 mol%)

  • Potassium phosphate (K₃PO₄, 4.0 equivalents)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

  • Add palladium(II) acetate (0.04 mmol) and SPhos (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2.5 mL) via syringe.

  • Stir the reaction mixture at 110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion of the reaction (typically 12-24 hours), cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the generalized Suzuki-Miyaura coupling catalytic cycle and a typical experimental workflow for the arylation of this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII OA OA Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar TM TM Transmetalation PdII_Ar->Pd0 RE RE Reductive Elimination ArAr_out Ar-Ar' ArX_in Ar-X ArB_in Ar'-B(OR)₂ Base_in Base

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental_Workflow A 1. Reagent Preparation (this compound, Arylboronic acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere Setup (Evacuate and backfill with N₂ or Ar) A->B C 3. Solvent Addition (Anhydrous Solvent System) B->C D 4. Heating and Stirring (Monitor by TLC/LC-MS) C->D E 5. Reaction Workup (Quenching, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Caption: Experimental Workflow for Suzuki Coupling.

Application Notes and Protocols: 4-Fluoro-2,6-diiodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluoro-2,6-diiodoaniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms, provides multiple reactive sites for synthetic diversification, making it a valuable precursor for the development of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo groups are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. This document outlines the primary applications of this compound, with a focus on its role in the synthesis of the targeted anticancer drug, Trametinib.

Application Note 1: Key Intermediate in the Synthesis of Trametinib

Background

Trametinib is a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1 and MEK2).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK activation is frequently observed in various cancers, particularly in melanomas with BRAF V600E or V600K mutations.[2][3] By inhibiting MEK, Trametinib blocks downstream signaling, leading to decreased cell proliferation. It is approved for the treatment of unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer with specific BRAF mutations, often in combination with the BRAF inhibitor dabrafenib.[1][3]

Role of the 2-Fluoro-4-iodoaniline Moiety

The core structure of Trametinib contains a 2-fluoro-4-iodophenylamino group, which is derived from a precursor related to this compound. This fragment is crucial for the drug's activity, as it orients the molecule within the allosteric binding pocket of the MEK enzyme. The synthesis of Trametinib involves the coupling of a 2-fluoro-4-iodoaniline derivative with a complex pyrimidine-containing core.[4] The presence of the iodine atom in the final structure of Trametinib is a notable feature.

MAPK/ERK Signaling Pathway and Trametinib Inhibition

The following diagram illustrates the MAPK/ERK signaling cascade and the point of intervention by Trametinib. Overactive signaling due to mutations in upstream proteins like BRAF can be attenuated by Trametinib's inhibition of MEK1/2.[1]

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF (V600E/K Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK pathway showing inhibition by Trametinib.

General Synthetic Workflow for Trametinib

The synthesis of Trametinib is a multi-step process. A key strategic step involves the coupling of a 2-fluoro-4-iodoaniline derivative with a functionalized pyridopyrimidine core. The workflow highlights the integration of the aniline precursor into the final drug molecule.

Trametinib_Synthesis Aniline 2-Fluoro-4-iodoaniline (Precursor) Urea N-(2-fluoro-4-iodophenyl) -N'-cyclopropylurea Aniline->Urea + Cyclopropylamine + Isocyanate formation Intermediate Key Intermediate Urea->Intermediate PyrimidineCore Functionalized Pyridopyrimidine Core PyrimidineCore->Intermediate Condensation FinalSteps Final Synthetic Modifications Intermediate->FinalSteps Trametinib Trametinib FinalSteps->Trametinib

Caption: Simplified workflow for the synthesis of Trametinib.

Quantitative Data

The following table summarizes key quantitative data related to Trametinib, the primary therapeutic agent derived from this compound precursors.

ParameterValueTargetNotesReference
IC₅₀ 0.9 nMMEK1/2Half-maximal inhibitory concentration, indicating high potency.[1]
Synthetic Yield 46.8%N/AYield for a key cyclization step in the synthesis of a Trametinib intermediate.[4]
Bioavailability 72%HumanMean absolute bioavailability of the oral tablet formulation.[3]
Tₘₐₓ 1.5 hoursHumanTime to reach maximum plasma concentration after oral administration.[3]

Experimental Protocols

Protocol 1: Synthesis of a Key Trametinib Intermediate

This protocol is adapted from methodologies for synthesizing the core structure of Trametinib and describes the condensation of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative.[4]

Objective: To synthesize 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, a key intermediate for Trametinib.

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (crude)

  • Sodium ethoxide (NaOEt)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Acetone

  • Water (deionized)

Procedure:

  • To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF (approx. 15 mL per gram of urea) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium ethoxide (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (1.0 eq) dissolved in THF (approx. 10 mL per gram) to the reaction mixture.

  • Heat the reaction to 60 °C and maintain for 8-10 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to 2-3 using concentrated HCl.

  • Concentrate the mixture under reduced pressure to obtain a viscous solid.

  • Add dichloromethane (approx. 15 mL per gram of initial urea) to the residue and wash the organic layer with water (3 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from acetone to yield the pure product.

Protocol 2: Sonogashira Cross-Coupling of Diiodoaniline Derivatives (Representative)

The diiodo-substitution of this compound makes it an ideal substrate for selective or double Sonogashira cross-coupling reactions to introduce alkyne functionalities. This protocol provides a general method for such a transformation.[5][6]

Objective: To synthesize a 4-fluoro-2,6-di(alkynyl)aniline derivative via a palladium-copper catalyzed Sonogashira reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 eq)

  • Copper(I) iodide (CuI) (0.3 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed THF and Et₃N (2:1 v/v, approx. 20 mL per mmol of aniline).

  • Add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq) to the solution.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Add the terminal alkyne (2.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired dialkynyl aniline derivative.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a library of potential kinase inhibitors starting from the readily available building block, 4-Fluoro-2,6-diiodoaniline. The synthetic strategy employs sequential palladium-catalyzed cross-coupling reactions to introduce molecular diversity, followed by the construction of a quinazoline scaffold, a common core in many kinase inhibitors.[1][2] The protocols are designed to be a foundational guide for researchers in medicinal chemistry and drug discovery.

The developed compounds are designed to target receptor tyrosine kinases such as EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis.[3][4] Aberrant signaling from these kinases is a hallmark of many cancers.[5] The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy

The synthesis of the target kinase inhibitors is proposed to proceed in three main steps, starting from this compound. This strategy allows for the introduction of two different points of diversity (R1 and R2) before the formation of the quinazoline core.

  • Step 1: Regioselective Sonogashira Coupling. A terminal alkyne is selectively coupled at the 2-position of this compound. The iodine at the 2-position is generally more reactive in palladium-catalyzed reactions due to the electronic effects of the adjacent amino group.

  • Step 2: Suzuki Coupling. An aryl or heteroaryl boronic acid is coupled at the 6-position of the mono-alkynylated intermediate. This step introduces the second point of diversity.

  • Step 3: Quinazoline Ring Formation. The disubstituted aniline is cyclized with formamidine acetate to form the final 4-aminoquinazoline kinase inhibitor.[6][7]

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-iodo-6-(alkynyl)aniline (Intermediate 1)

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-ethynyl-4-methoxybenzene) (1.1 eq)

  • Pd(PPh3)2Cl2 (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Fluoro-2-iodo-6-(alkynyl)aniline.

Step 2: Synthesis of 2-(Aryl)-4-fluoro-6-(alkynyl)aniline (Intermediate 2)

Materials:

  • 4-Fluoro-2-iodo-6-(alkynyl)aniline (from Step 1)

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid, pyridine-3-boronic acid) (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask, add 4-Fluoro-2-iodo-6-(alkynyl)aniline (1.0 eq), the aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(Aryl)-4-fluoro-6-(alkynyl)aniline.

Step 3: Synthesis of 4-Amino-6-(aryl)-8-fluoro-5-(alkynyl)quinazoline (Final Product)

Materials:

  • 2-(Aryl)-4-fluoro-6-(alkynyl)aniline (from Step 2)

  • Formamidine acetate (5.0 eq)

  • 2-Methoxyethanol

Procedure:

  • In a sealed tube, dissolve 2-(Aryl)-4-fluoro-6-(alkynyl)aniline (1.0 eq) in 2-methoxyethanol.

  • Add formamidine acetate (5.0 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography to obtain the final 4-Amino-6-(aryl)-8-fluoro-5-(alkynyl)quinazoline.

Data Presentation

Table 1: Representative Yields for the Synthetic Steps

StepR1 (Alkyne)R2 (Aryl)ProductRepresentative Yield (%)
1Phenyl-Intermediate 1a85
14-Methoxyphenyl-Intermediate 1b82
2Phenyl4-MethoxyphenylIntermediate 2a78
24-MethoxyphenylPyridin-3-ylIntermediate 2b75
3Phenyl4-MethoxyphenylFinal Product 3a65
34-MethoxyphenylPyridin-3-ylFinal Product 3b62

Table 2: Representative Biological Activity of Structurally Similar Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
4-AnilinoquinazolinesEGFR2.62
4-AnilinoquinazolinesVEGFR-20.9
1,2,6-ThiadiazinonesBladder Cancer Cells8400[8]
1,2,6-ThiadiazinonesProstate Cancer Cells5700[8]
2,6-disubstituted thiopyran-4-onesDNA-PK200-400[9]

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound step1 Step 1: Sonogashira Coupling (R1-alkyne, Pd/Cu catalyst) start->step1 int1 Intermediate 1 (4-Fluoro-2-iodo-6-(alkynyl)aniline) step1->int1 step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd catalyst) int1->step2 int2 Intermediate 2 (2-(Aryl)-4-fluoro-6-(alkynyl)aniline) step2->int2 step3 Step 3: Quinazoline Formation (Formamidine acetate) int2->step3 final Final Kinase Inhibitor (4-Amino-6-(aryl)-8-fluoro-5-(alkynyl)quinazoline) step3->final

Caption: Proposed synthetic route for kinase inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Kinase, Substrate, ATP, Inhibitor dilutions start->reagents reaction Incubate Kinase, Substrate, and Inhibitor reagents->reaction initiate Initiate reaction with ATP reaction->initiate incubation Incubate at 30°C initiate->incubation stop Stop Reaction incubation->stop detection Detect Signal (e.g., Phosphorylation) stop->detection analysis Data Analysis (Calculate IC50) detection->analysis end End: Determine Potency analysis->end

Caption: General workflow for a kinase inhibition assay.

References

Application Notes and Protocols for 4-Fluoro-2,6-diiodoaniline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Fluoro-2,6-diiodoaniline in materials science, focusing on its application as a monomer for the synthesis of conducting polymers and as an additive to enhance the performance of perovskite solar cells. The protocols provided are based on established methodologies for similar halogenated aniline derivatives and are intended to serve as a starting point for further research and development.

Physicochemical Properties and Data

PropertyEstimated ValueSource/Analogy
Molecular Formula C₆H₄FI₂N-
Molecular Weight 362.91 g/mol Calculated
Appearance Off-white to light brown crystalline solidAnalogy with other diiodoanilines
Melting Point 95-105 °CEstimated based on diiodoaniline derivatives
Solubility Soluble in organic solvents (e.g., THF, DMF, DMSO), insoluble in waterAnalogy with other diiodoanilines[1]
Purity >97% (commercially available)Supplier Data

Application in Conducting Polymers

The aniline backbone of this compound makes it a suitable candidate as a monomer for the synthesis of novel conducting polymers. The presence of heavy iodine atoms can enhance inter-chain interactions and potentially influence the polymer's electronic and optical properties. The fluorine substituent can further modify the polymer's solubility and electronic characteristics.

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Application Monomer This compound Polymerization Oxidative Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis CV Cyclic Voltammetry Purification->CV SEM Scanning Electron Microscopy Purification->SEM TGA Thermogravimetric Analysis Purification->TGA Device Organic Electronic Device Fabrication TGA->Device

Caption: Workflow for the synthesis, characterization, and application of poly(this compound).

Experimental Protocol: Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound to form a polyaniline derivative.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • N-methyl-2-pyrrolidone (NMP)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and should be optimized (a common starting point is 1:1).

  • Slowly add the APS solution dropwise to the stirring monomer solution over a period of 30-60 minutes.

  • Allow the reaction to proceed for a set time (e.g., 24 hours) at the controlled temperature. A color change, typically to a dark green or black, indicates polymerization.

  • After the reaction is complete, collect the polymer precipitate by filtration.

  • Wash the precipitate with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

  • Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

  • The resulting polymer can be dissolved in a solvent like NMP for further characterization and processing.[1][2][3][4]

Characterization Data (Hypothetical):

TechniqueExpected Observations
FTIR Characteristic peaks for C-N, C-H, C-F, and C-I bonds, as well as quinoid and benzenoid ring stretching, confirming the polymer structure.
UV-Vis (in NMP) Absorption bands in the UV and visible regions, indicative of π-π* transitions in the conjugated polymer backbone.
Cyclic Voltammetry Redox peaks demonstrating the electrochemical activity of the polymer, useful for determining the HOMO and LUMO energy levels.
Conductivity The conductivity of the polymer can be measured using a four-point probe method on a thin film. It is expected to be in the semi-conducting range.

Application in Perovskite Solar Cells

Halogenated organic molecules can be used as additives in perovskite precursor solutions to improve the quality of the perovskite film, passivate defects, and enhance the overall efficiency and stability of the solar cell.[5] The iodine and fluorine atoms in this compound can potentially interact with the perovskite crystal lattice through halogen bonding, influencing crystal growth and reducing defects.[5]

Logical Pathway for Perovskite Solar Cell Enhancement

G cluster_process Fabrication Process cluster_effects Potential Effects Perovskite_Precursor Perovskite Precursor Solution Additive This compound Additive Perovskite_Precursor->Additive Spin_Coating Spin Coating Additive->Spin_Coating Annealing Annealing Spin_Coating->Annealing Crystal_Growth Improved Crystal Growth Annealing->Crystal_Growth Defect_Passivation Defect Passivation Annealing->Defect_Passivation Efficiency Increased Efficiency Crystal_Growth->Efficiency Stability Enhanced Stability Defect_Passivation->Stability Defect_Passivation->Efficiency

Caption: Proposed mechanism of this compound as an additive in perovskite solar cells.

Experimental Protocol: Additive in Perovskite Film Fabrication

This protocol outlines the incorporation of this compound as an additive in a standard perovskite solar cell fabrication process.

Materials:

  • Perovskite precursors (e.g., PbI₂, MAI, FAI)

  • This compound

  • DMF and DMSO (solvents for perovskite ink)

  • Substrates with appropriate transport layers (e.g., FTO/c-TiO₂/m-TiO₂)

  • Chlorobenzene (anti-solvent)

Procedure:

  • Prepare the perovskite precursor solution by dissolving the precursor salts in a mixture of DMF and DMSO.

  • Prepare a stock solution of this compound in DMF.

  • Add a small, optimized amount of the this compound stock solution to the perovskite precursor solution. The concentration of the additive is a critical parameter and typically ranges from 0.1 to 1 mol% relative to the lead halide.

  • Spin-coat the perovskite solution with the additive onto the prepared substrate in a nitrogen-filled glovebox.

  • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

  • Anneal the film at a specific temperature and time (e.g., 100 °C for 10 minutes) to complete the perovskite crystallization.

  • Complete the solar cell fabrication by depositing the hole transport layer and the top metal contact.[6][7]

Characterization Data (Hypothetical Performance Comparison):

ParameterControl Device (without additive)Device with Additive
Power Conversion Efficiency (PCE) 18-20%20-22%
Open-Circuit Voltage (Voc) 1.05 V1.10 V
Short-Circuit Current (Jsc) 22 mA/cm²22.5 mA/cm²
Fill Factor (FF) 0.780.82
Stability (under continuous illumination) 80% of initial PCE after 100h90% of initial PCE after 100h

Safety and Handling

This compound is a halogenated aromatic amine and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoiding inhalation of dust and contact with skin and eyes.

These application notes are intended to provide a foundation for utilizing this compound in materials science research. The proposed protocols and expected outcomes are based on the known chemistry of similar compounds and should be further optimized for specific research goals.

References

Application Notes and Protocols for the Functionalization of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2,6-diiodoaniline is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of two reactive iodine atoms at the ortho-positions to the amino group, combined with the electronic influence of the fluorine atom at the para-position, offers a unique platform for selective and diverse functionalization. This document provides detailed application notes and experimental protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. The resulting 2,6-disubstituted aniline derivatives are valuable scaffolds in drug discovery, known to exhibit a wide range of biological activities.[1][2]

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[3] The aniline moiety itself is a common feature in many pharmaceuticals, although its potential for metabolic instability and toxicity is a consideration in drug design. The synthesis of 2,6-disubstituted anilines is of significant interest as this structural motif is found in a variety of compounds with pharmaceutical and herbicidal applications.[2]

Data Presentation: Representative Reaction Outcomes

The following tables summarize representative yields for the functionalization of dihaloarenes, providing an indication of the expected outcomes for the functionalization of this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Mono- and Di-Suzuki-Miyaura Coupling of Dihaloarenes

EntryCoupling Partner (ArB(OH)₂)ProductYield (%)
1Phenylboronic acidMono-arylated70-90%
2Phenylboronic acidDi-arylated80-95%
34-Methoxyphenylboronic acidMono-arylated75-92%
44-Methoxyphenylboronic acidDi-arylated85-98%
53,5-Dimethylphenylboronic acidMono-arylated65-85%
63,5-Dimethylphenylboronic acidDi-arylated75-90%

Table 2: Representative Yields for Sonogashira Coupling of Dihaloarenes

EntryCoupling Partner (Alkyne)ProductYield (%)
1PhenylacetyleneMono-alkynylated80-95%
2PhenylacetyleneDi-alkynylated70-90%
3TrimethylsilylacetyleneMono-alkynylated85-98%
4TrimethylsilylacetyleneDi-alkynylated75-92%
51-HexyneMono-alkynylated70-88%
61-HexyneDi-alkynylated65-85%

Table 3: Representative Yields for Stille Coupling of Dihaloarenes

EntryCoupling Partner (Organostannane)ProductYield (%)
1Tributyl(phenyl)tinMono-arylated70-85%
2Tributyl(phenyl)tinDi-arylated75-90%
3Tributyl(vinyl)tinMono-vinylated65-80%
4Tributyl(vinyl)tinDi-vinylated70-85%

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol aims for the selective mono-arylation of this compound. The key to selectivity is controlling the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Suzuki-Miyaura Coupling

This protocol is for the double arylation of this compound to synthesize symmetrical 2,6-diaryl-4-fluoroaniline derivatives.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • K₂CO₃ (4.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the increased stoichiometry for the arylboronic acid, catalyst, and base.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of terminal alkynes with this compound. Both mono- and di-alkynylated products can be obtained by controlling the stoichiometry of the alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents for mono-, 2.5 equivalents for di-alkynylation)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed TEA or DIPEA, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Stille Coupling

This protocol outlines the coupling of organostannanes with this compound. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)tin or tributyl(vinyl)tin) (1.2 equivalents for mono-, 2.8 equivalents for di-functionalization)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous Toluene or DMF

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene or DMF, followed by the organostannane via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous KF solution and stir for 1 hour. Filter the resulting precipitate and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Functionalization_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products cluster_applications Applications Start This compound Suzuki Suzuki-Miyaura (ArB(OH)₂) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Stille Stille (R-SnBu₃) Start->Stille Mono Mono-substituted (Selective Coupling) Suzuki->Mono 1.1 eq ArB(OH)₂ Di Di-substituted (Exhaustive Coupling) Suzuki->Di >2.2 eq ArB(OH)₂ Sonogashira->Mono 1.1 eq Alkyne Sonogashira->Di >2.2 eq Alkyne Stille->Mono 1.2 eq R-SnBu₃ Stille->Di >2.8 eq R-SnBu₃ DrugDiscovery Drug Discovery (e.g., Kinase Inhibitors) Mono->DrugDiscovery Di->DrugDiscovery Materials Materials Science (e.g., Organic Electronics) Di->Materials

Caption: Workflow for the functionalization of this compound.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this scaffold have shown potential as antibacterial agents and are of interest in the development of new therapeutics.[1] The diarylaniline motif is also a key structural feature in many pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[4][5]

The functionalization of this compound provides a direct route to a diverse library of compounds with potential therapeutic applications. The introduction of various aryl, heteroaryl, and alkynyl groups at the 2- and 6-positions allows for the fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions and pharmacokinetic profiles. The fluorine atom at the 4-position can further enhance the drug-like properties of the resulting molecules by improving metabolic stability and binding affinity.[3]

The ability to perform selective mono- and di-functionalization opens up possibilities for creating both symmetrical and unsymmetrical 2,6-disubstituted anilines, further expanding the accessible chemical space for drug discovery programs. These functionalized anilines can serve as key intermediates in the synthesis of more complex heterocyclic systems, such as quinazolines and other scaffolds with known pharmacological relevance.[1][6]

References

Application Notes and Protocols for C-N Bond Formation with 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the carbon-nitrogen (C-N) bond formation involving 4-fluoro-2,6-diiodoaniline, a sterically hindered aryl halide of interest in pharmaceutical and materials science research. The protocols focus on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Introduction

The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in drug discovery, agrochemicals, and materials science. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for the construction of C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[1] This document outlines optimized conditions and detailed experimental procedures for the successful coupling of primary and secondary amines with the sterically demanding this compound.

Given the steric hindrance posed by the two ortho-iodine atoms, careful selection of the catalyst system, including the palladium precursor and the phosphine ligand, is crucial for achieving high reaction yields. The protocols provided below are based on established methodologies for related sterically hindered aryl halides and are designed to serve as a robust starting point for optimization.

Reaction Conditions Summary

The following tables summarize key reaction parameters for the Buchwald-Hartwig amination of this compound with various amine nucleophiles.

Table 1: Recommended Catalyst Systems for C-N Coupling with this compound

Palladium PrecursorRecommended Ligand(s)Typical Catalyst Loading (mol%)
Pd₂(dba)₃XPhos, RuPhos, BrettPhos1-2
Pd(OAc)₂XPhos, RuPhos, BrettPhos1-2
[Pd(allyl)Cl]₂XPhos, t-BuXPhos1-2

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Condition(s)Notes
Solvent Toluene, 1,4-DioxaneAnhydrous conditions are essential.[2]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required.[2]
Temperature 80-110 °CReaction temperature may need optimization based on the amine.[2]
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.
Amine Stoichiometry 1.1 - 1.5 equivalentsAn excess of the amine is typically used.
Base Stoichiometry 1.4 - 2.0 equivalentsSufficient base is critical for the catalytic cycle.[2]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.

Protocol 1: C-N Coupling with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 378.9 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol%), and XPhos (0.024 mmol, 11.4 mg, 2.4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add sodium tert-butoxide (1.4 mmol, 134.5 mg) to the Schlenk tube under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 0.11 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoro-2,6-diiodoaniline.

Protocol 2: C-N Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 378.9 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), and RuPhos (0.04 mmol, 18.7 mg, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add potassium tert-butoxide (1.5 mmol, 168.3 mg) to the Schlenk tube under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.[2]

  • Add morpholine (1.3 mmol, 0.11 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional dichloromethane (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-coupled product.

Visualizing the Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Catalyst & Ligand inert Inert Atmosphere (Evacuate/Backfill) reagents->inert base Add Base inert->base solvent Add Solvent base->solvent amine Add Amine solvent->amine heat Heat & Stir (80-110 °C) amine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Signaling Pathway Analogy

While not a biological signaling pathway, the catalytic cycle of the Buchwald-Hartwig amination can be conceptualized as a cyclical process with distinct steps, analogous to a signaling cascade.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR'R'' - X⁻ pd_amine_complex Ar-Pd(II)-NHR'R'' amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Purification protocol for 4-Fluoro-2,6-diiodoaniline products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Fluoro-2,6-diiodoaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are designed to yield high-purity material suitable for downstream applications.

Physicochemical Data

A summary of the available physicochemical data for this compound and a closely related compound is presented in Table 1. This information is crucial for selecting the appropriate purification strategy and for handling and storage of the compound.

PropertyThis compound4-Fluoro-2-iodoaniline
CAS Number Not available in search results61272-76-2
Molecular Formula C₆H₄FINC₆H₅FIN
Molecular Weight 362.91 g/mol 237.01 g/mol
Appearance Likely a solidColorless to Brown clear liquid or off-white crystalline powder.[1]
Purity >95% (typical commercial)>98.0% (GC)
Melting Point Not available in search results89-93 °C[1]
Boiling Point Not available in search results259.8±25.0 °C at 760 mmHg[1]
Storage Conditions Cool, dark place, under inert gas.Room Temperature, in a cool and dark place (<15°C), under inert gas.
Sensitivities Light and air sensitive (presumed).Light Sensitive, Air Sensitive.

Table 1: Physicochemical Properties

Experimental Protocols

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for two common and effective purification techniques: recrystallization and column chromatography.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful purification.

1. Solvent Screening:

  • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

  • Ideal solvents will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Potential solvents to screen include:

    • Alcohols (e.g., ethanol, isopropanol)

    • Hydrocarbons (e.g., hexanes, heptane, toluene)

    • Esters (e.g., ethyl acetate)

    • Chlorinated solvents (e.g., dichloromethane)

    • Or a mixture of solvents.

2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. c. Hot-filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. To maximize crystal yield, cool the flask in an ice bath. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, special considerations are necessary to prevent poor separation due to strong interactions with the acidic silica gel.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase:

    • Standard silica gel (60 Å, 230-400 mesh).

    • For improved results and to minimize tailing, amine-functionalized silica gel is recommended.[2]

  • Mobile Phase (Eluent):

    • A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • To neutralize the acidic sites on standard silica gel, it is highly recommended to add a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA), to the eluent system.[2][3]

2. Column Preparation: a. Prepare a slurry of the chosen stationary phase in the initial, least polar eluent mixture. b. Pour the slurry into the chromatography column and allow it to pack uniformly. c. Drain the excess solvent until the solvent level is just above the top of the stationary phase.

3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. b. Carefully load the sample onto the top of the column. c. Begin elution with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution). d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing the pure product. f. Remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

PurificationWorkflow CrudeProduct Crude this compound InitialAnalysis Initial Purity Analysis (TLC, LC-MS) CrudeProduct->InitialAnalysis IsSolid Is the product a solid? InitialAnalysis->IsSolid Recrystallization Protocol 1: Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Protocol 2: Column Chromatography IsSolid->ColumnChromatography No / Impurities are close in polarity FinalAnalysis Final Purity Analysis (NMR, GC-MS, HPLC) Recrystallization->FinalAnalysis ColumnChromatography->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Figure 1: General workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. This compound is a sterically hindered substrate, which can impede the oxidative addition step of the catalytic cycle.[1][2]

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[3][4] Consider using more robust catalyst systems known to facilitate couplings of hindered aryl halides.

    • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, often used as pre-formed palladium G3 or G4 precatalysts, are highly effective for sterically hindered substrates.[3][4][5]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts, which feature NHC ligands, are also excellent for coupling hindered substrates and can offer high stability and activity.[6][7]

    • CataCXium A: This palladacycle has shown unique effectiveness in couplings involving unprotected ortho-bromoanilines and could be a good candidate for your di-iodoaniline substrate.[8][9]

  • Base Selection: The choice of base is critical and often empirical.[10] A stronger base may be required to facilitate the transmetalation step, especially with sterically hindered substrates.

    • Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[4][6][8][9] For particularly challenging couplings, stronger bases like t-BuOK or LiOtBu might be necessary, though they can increase the risk of side reactions.[7][11]

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often with a small amount of water, are standard for Suzuki couplings.[6][8][9][12] 2-MeTHF has been shown to significantly improve yields in some cases with ortho-substituted anilines.[8][9]

  • Reaction Temperature: Higher temperatures (80-110 °C) are often required to overcome the activation energy for sterically hindered substrates.[2][11] However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Q2: I am observing significant amounts of side products, such as dehalogenation and homocoupling. How can I minimize these?

A2: Dehalogenation (replacement of an iodine atom with hydrogen) and homocoupling of the boronic acid are common side reactions in Suzuki couplings.[6]

  • Dehalogenation: This side reaction can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcoholic solvent.[6]

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous bases, ensure your organic solvent is dry if employing an anhydrous system, as water can sometimes be a proton source.

    • Choice of Base: Avoid amine bases if dehalogenation is a significant issue.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can participate in side reactions.

  • Homocoupling: The presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or from oxidative processes, can cause the homocoupling of two boronic acid molecules.[6]

    • Proper Degassing: Rigorous degassing of the reaction mixture before heating is crucial to prevent oxidation of the Pd(0) catalyst.[6]

    • Use of Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ in combination with a ligand can sometimes mitigate issues related to precatalyst activation.

  • Protodeboronation: The boronic acid can be cleaved by a proton source, rendering it inactive for cross-coupling. This is more common with heteroaryl boronic acids but can occur with others.[6][13]

    • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[8]

    • Reaction Time: Shorter reaction times, facilitated by a more active catalyst, can help the desired cross-coupling "outrun" the protodeboronation side reaction.[13]

Q3: I am trying to achieve selective mono-arylation of this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

A3: Achieving selective mono-arylation on a polyhalogenated substrate with identical halogens can be challenging. However, the reactivity of the two iodine atoms in this compound may be influenced by steric factors after the first coupling.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the diiodoaniline relative to the boronic acid (e.g., 1.1-1.2 equivalents of diiodoaniline to 1.0 equivalent of boronic acid).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product. Once a significant amount of the mono-product has formed, quenching the reaction can prevent over-arylation.

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture over a period of time can help maintain a low concentration of the boronic acid, which can favor mono-substitution.

  • Ligand Choice: The steric bulk of the ligand on the palladium catalyst can influence selectivity. A very bulky ligand may disfavor the second oxidative addition to the now even more sterically hindered mono-arylated intermediate.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst is best for the Suzuki coupling of this compound?

A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and other reaction conditions. However, for a sterically hindered substrate like this compound, catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended over traditional catalysts like Pd(PPh₃)₄.[3][4][5][7] CataCXium A palladacycles have also shown promise for ortho-substituted anilines.[8][9]

Q: What are the recommended starting conditions for a Suzuki coupling with this compound?

A: A good starting point for optimization would be:

  • Catalyst: 1-2 mol% of a G3 or G4 Buchwald precatalyst (e.g., SPhos Pd G3).

  • Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.

  • Solvent: A 4:1 to 5:1 mixture of dioxane/water or 2-MeTHF/water.[8][9][11]

  • Temperature: 80-100 °C.

  • Reagents: 1.0 equivalent of this compound and 1.1-1.2 equivalents of the boronic acid (for di-substitution).

  • Procedure: Ensure all reagents are added to the reaction vessel, which is then sealed and thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes or by 3-4 freeze-pump-thaw cycles) before heating.

Q: Can I perform the coupling without protecting the aniline's -NH₂ group?

A: Yes, many modern Suzuki-Miyaura coupling conditions are tolerant of free amine groups.[8][9] Using conditions developed for unprotected ortho-haloanilines is a good starting point. Protecting the amine is generally not necessary and adds extra steps to the synthesis.

Q: The C-I bond is more reactive than C-Br or C-Cl bonds. Does the fluorine atom affect the reactivity?

A: Yes, the C-I bond is significantly more reactive in oxidative addition than C-Br or C-Cl bonds, making diiodo compounds highly suitable for Suzuki couplings.[14] The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aromatic ring, which may facilitate the oxidative addition step.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Sterically Hindered Anilines

Catalyst SystemLigand/Precatalyst TypeTypical Loading (mol%)Key Advantages
Buchwald Precatalysts SPhos, XPhos, RuPhos (G3/G4)1 - 3High activity for hindered substrates, air-stable.
NHC-Pd Complexes PEPPSI-IPr, PEPPSI-IPr-IPent1 - 3High thermal stability, effective for hindered substrates.[6]
CataCXium A Palladacycle Palladacycle5 - 10Proven effective for unprotected ortho-bromoanilines.[8][9]
Pd₂(dba)₃ with Ligand Pd(0) Source + Bulky Ligand1 - 2 (Pd), 2 - 4 (Ligand)Flexible choice of ligand, starts with active Pd(0).

Table 2: Common Bases and Solvents for Suzuki Coupling of Anilines

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFStandard, widely used bases.[4][6]
K₃PO₄ Moderate-StrongDioxane/H₂O, 2-MeTHF, TolueneOften provides better results for challenging couplings.[3]
Cs₂CO₃ StrongDioxane/H₂O, 2-MeTHFHighly effective, but more expensive.[8][9]
t-BuOK / LiOtBu Very StrongDioxane, Toluene (anhydrous)For very difficult couplings; risk of side reactions.[7][11]

Experimental Protocols

Protocol 1: General Procedure for Di-arylation of this compound

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the chosen base (e.g., K₃PO₄, 4.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow General Suzuki Coupling Workflow reagents 1. Reagent Preparation - this compound - Boronic Acid/Ester - Base - Pd Catalyst/Ligand setup 2. Reaction Setup - Add solids to dry flask - Seal vessel reagents->setup degas 3. Degassing - Evacuate and backfill with inert gas (3x) setup->degas solvent 4. Solvent Addition - Add degassed solvent via syringe degas->solvent reaction 5. Reaction - Heat to desired temperature with stirring solvent->reaction workup 6. Workup - Cool and dilute - Aqueous wash reaction->workup purification 7. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Low Conversion start Low or No Conversion q1 Is the catalyst appropriate for sterically hindered substrates? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong enough? a1_yes->q2 sol1 Switch to Buchwald ligand (SPhos, XPhos) or NHC catalyst. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature high enough? a2_yes->q3 sol2 Try a stronger base: K3PO4 -> Cs2CO3 -> t-BuOK. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reagents properly degassed? a3_yes->q4 sol3 Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C). a3_no->sol3 a4_no No q4->a4_no end Re-evaluate other parameters (solvent, concentration). q4->end Yes sol4 Ensure rigorous degassing to remove oxygen. a4_no->sol4

Caption: A decision tree for troubleshooting low conversion in Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling of Diiodoanilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions during the cross-coupling of diiodoanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cross-coupling of diiodoanilines?

A1: The primary side reactions include:

  • Di-substitution: Reaction at both iodine positions when only mono-substitution is desired.

  • Homocoupling: The self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki reactions) or the diiodoaniline itself. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation (Reduction): The replacement of an iodine atom with a hydrogen atom, leading to a mono-iodoaniline or aniline byproduct. This can occur if the boronic agent is wet or reaction temperatures are too high.[2]

  • Poor Regioselectivity: In asymmetrically substituted diiodoanilines (e.g., 2,4-diiodoaniline), the coupling may occur at the undesired iodine position.

Q2: How can I control for mono- versus di-substitution?

A2: Controlling the level of substitution is a key challenge. To favor mono-substitution, you should precisely control the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents). Lowering the reaction temperature, using a less active catalyst, and shortening the reaction time can also favor the mono-substituted product. Conversely, to achieve di-substitution, use an excess of the coupling partner (>2.2 equivalents), a more active catalyst system, and higher temperatures.[3]

Q3: In an unsymmetrical diiodoaniline, which iodine position is generally more reactive?

A3: The reactivity is governed by both steric and electronic factors. Generally, the less sterically hindered iodine atom will react preferentially. For example, in 2,4-diiodoaniline, the iodine at the 4-position (para) is less hindered than the iodine at the 2-position (ortho) to the amine and is typically more reactive. The electronic nature of the aniline and its substituents also plays a crucial role in influencing the reactivity of adjacent positions.

Q4: What causes homocoupling of my boronic acid in a Suzuki reaction, and how can I prevent it?

A4: Homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors dimerization.[1][4] To prevent this:

  • Degas Solvents: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[2]

  • Inert Atmosphere: Run the reaction under a strict inert atmosphere.[1]

  • Staged Reagent Addition: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[1]

Troubleshooting Guides

Problem 1: Excessive Di-substitution in a Mono-coupling Reaction

You are attempting a mono-arylation of a diiodoaniline but observe significant formation of the di-arylated product.

Potential Cause Troubleshooting Solution
Incorrect Stoichiometry Use a precise amount of the coupling partner, typically between 1.0 and 1.2 equivalents. An excess will drive the reaction towards di-substitution.
High Reaction Temperature Lower the reaction temperature. Higher temperatures increase reaction rates and can overcome the activation barrier for the second coupling.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and the desired mono-product is maximized.
Highly Active Catalyst Switch to a less reactive catalyst system. For example, use a less electron-rich phosphine ligand.
High Reactant Concentration Lowering the concentration of the reactants may favor the mono-substituted product by reducing the likelihood of the mono-coupled intermediate re-engaging with the catalyst before diffusing away.[3]
Problem 2: Low Yield due to Homocoupling Side Products

Your desired cross-coupled product is contaminated with significant amounts of homocoupled byproducts from your organometallic reagent (e.g., boronic acid, terminal alkyne).

Potential Cause Troubleshooting Solution
Oxygen in the Reaction Ensure all solvents and the reaction vessel are rigorously deoxygenated. Use Schlenk techniques or a glovebox for the highest level of control.[1][2]
Catalyst Choice (Sonogashira) In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling). Consider using a copper-free protocol.
Pd(II) Pre-catalyst Reduction The reduction of a Pd(II) pre-catalyst to the active Pd(0) can sometimes be initiated by the organometallic reagent, leading to homocoupling. Ensure proper pre-catalyst activation or start with a Pd(0) source.[4]
Premature Degradation Add the most sensitive reagent (often the boronic acid) last, after the reaction mixture has been brought to temperature under an inert atmosphere.[1]
Problem 3: Poor or Incorrect Regioselectivity

In the coupling of an unsymmetrical diiodoaniline (e.g., 2,4-diiodoaniline), the reaction occurs at the undesired position.

Potential Cause Troubleshooting Solution
Ligand Choice The steric and electronic properties of the phosphine ligand can significantly influence regioselectivity. Bulky ligands may favor reaction at the less sterically hindered iodine. Screen different ligands (e.g., PPh₃ vs. a bulky biarylphosphine like XPhos).[5]
Catalyst Speciation The nature of the active palladium species (mononuclear, cluster, or nanoparticle) can reverse regioselectivity. For instance, in some dihalo-systems, a lower ligand-to-palladium ratio can favor atypical selectivity.[6]
Temperature and Solvent Varying the reaction temperature and solvent polarity can alter the relative rates of oxidative addition at the different C-I bonds.
Electronic Effects The electronic nature of the coupling partner can influence selectivity. More electron-rich partners may react faster and could potentially alter the typical selectivity profile.[6]

Key Experimental Protocols

Protocol: Selective Mono-arylation of 2,4-Diiodoaniline via Suzuki-Miyaura Coupling

This protocol is a representative starting point for achieving selective mono-substitution at the more reactive 4-position.

Reagents & Materials:

  • 2,4-Diiodoaniline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.5 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-diiodoaniline, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via cannula or a gas-tight syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring suspension.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon consumption of the starting diiodoaniline, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-2-iodoaniline.

Visualized Workflows and Relationships

TroubleshootingWorkflow start Problem: Undesired Product Profile p1 High Di-substitution start->p1 High Di-substitution? p2 High Homocoupling start->p2 Significant Homocoupling? p3 Incorrect Regioisomer start->p3 Incorrect Regioisomer? p4 Dehalogenation Product start->p4 Dehalogenation? s1_1 Action: Use 1.0-1.2 eq. of coupling partner p1->s1_1 Check Stoichiometry s1_2 Action: Lower reaction temp. (e.g., from 100°C to 80°C) p1->s1_2 Check Temperature s1_3 Action: Use less active catalyst/ligand p1->s1_3 Check Catalyst s2_1 Action: Ensure rigorous degassing and inert atmosphere p2->s2_1 Check Atmosphere s2_2 Action: Switch to a copper-free protocol p2->s2_2 Using Sonogashira? s3_1 Action: Screen ligands (e.g., bulky vs. less bulky) p3->s3_1 Check Ligand s3_2 Action: Vary ratio to influence catalyst speciation p3->s3_2 Check Pd:Ligand Ratio s4_1 Action: Use anhydrous solvents and dry boronic acid p4->s4_1 Check Reagents s4_2 Action: Use a weaker, non-nucleophilic base (e.g., K2CO3 vs. NaOtBu) p4->s4_2 Check Base

Caption: Troubleshooting workflow for common side reactions.

ParameterInfluence sub_eq Equivalents of Coupling Partner mono Favors MONO-substitution sub_eq->mono ~1.0 eq. di Favors DI-substitution sub_eq->di > 2.0 eq. temp Reaction Temperature temp->mono Lower Temp temp->di Higher Temp ligand Ligand Choice ligand->mono Less Active ligand->di More Active regio Influences REGIOSELECTIVITY ligand->regio Steric Bulk atmosphere Reaction Atmosphere homo Increases HOMOCOUPLING atmosphere->homo Oxygen Present

Caption: Influence of key parameters on reaction outcomes.

References

Preventing deiodination in 4-Fluoro-2,6-diiodoaniline reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 4-Fluoro-2,6-diiodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesired deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in reactions with this compound?

A1: Deiodination, also known as hydrodehalogenation, is a side reaction where one or both of the iodine atoms on the this compound molecule are replaced by a hydrogen atom.[1] This is problematic as it leads to the formation of undesired byproducts, such as 4-Fluoro-2-iodoaniline and 4-Fluoroaniline, which reduces the yield of the desired product and complicates the purification process. In the context of palladium-catalyzed cross-coupling reactions, this is a frequent competing reaction.[1]

Q2: What are the most common types of reactions where deiodination of this compound is observed?

A2: Deiodination is most commonly observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds at the position of the iodine atoms.

Q3: What are the general mechanistic reasons for deiodination in palladium-catalyzed reactions?

A3: The mechanism of deiodination can be complex and depends on the specific reaction conditions. One proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by a series of steps that can include the involvement of a base and solvent to ultimately generate a palladium-hydride species. This hydride can then reductively eliminate with the aryl group to form the deiodinated product.[1]

Q4: Can the amino group on the aniline ring influence the extent of deiodination?

A4: Yes, the amino group is a strong electron-donating group which can influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst. While not extensively documented for this specific molecule, the coordination of anilines to the palladium center can affect the stability and reactivity of catalytic intermediates.

Q5: Is it possible to achieve selective mono-functionalization of this compound without significant deiodination?

A5: Achieving selective mono-functionalization is a significant challenge due to the similar reactivity of the two iodine atoms. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reagents, it is possible to favor mono-substitution. Preventing deiodination during this process requires further optimization of the catalytic system.

Troubleshooting Guide: Preventing Deiodination

This guide provides a systematic approach to troubleshooting and minimizing deiodination in your reactions with this compound.

Problem: Significant formation of deiodinated byproducts (4-Fluoro-2-iodoaniline and/or 4-Fluoroaniline) is observed.

Below is a decision-making workflow to help you troubleshoot this issue.

Deiodination_Troubleshooting start Deiodination Observed catalyst Step 1: Catalyst & Ligand Selection start->catalyst base Step 2: Base Selection catalyst->base If deiodination persists solution Minimized Deiodination catalyst->solution Successful solvent Step 3: Solvent Choice base->solvent If deiodination persists base->solution Successful temp_time Step 4: Temperature & Time solvent->temp_time If deiodination persists solvent->solution Successful additives Step 5: Consider Additives temp_time->additives If deiodination persists temp_time->solution Successful flow_chem Advanced Technique: Flow Chemistry additives->flow_chem For enhanced control additives->solution Successful flow_chem->solution Successful

Caption: Troubleshooting workflow for preventing deiodination.

Step 1: Re-evaluate Your Catalyst and Ligand System

The choice of palladium catalyst and the associated ligand is critical in controlling the relative rates of the desired cross-coupling and the undesired deiodination.

  • Recommendation: For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over side reactions. For Sonogashira reactions, copper-free conditions can sometimes suppress side reactions like alkyne dimerization, which may indirectly reduce deiodination.

ParameterRecommendationRationale
Catalyst Use a well-defined Pd(II) precatalyst.Ensures a 1:1 Pd to ligand ratio and can lead to more controlled catalyst activation.
Ligand For C-C/C-N coupling, use bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands).Can accelerate the desired cross-coupling pathway relative to deiodination.
Copper Co-catalyst (Sonogashira) Consider copper-free conditions.Can prevent alkyne homocoupling, a common side reaction that can interfere with the main catalytic cycle.
Step 2: Optimize the Base

The choice and amount of base can significantly impact the reaction outcome. Stronger bases or an excess of base can sometimes promote deiodination.

  • Recommendation: Screen a range of bases, from weaker inorganic bases to stronger organic bases. Start with milder conditions and assess the impact on deiodination.

Base TypeExamplesSuitability
Inorganic Carbonates K₂CO₃, Cs₂CO₃Often a good starting point for Suzuki and Sonogashira reactions. Milder than alkoxides.
Inorganic Phosphates K₃PO₄Commonly used in Suzuki and Buchwald-Hartwig reactions.
Alkoxides NaOtBu, KOtBuStronger bases, often required for Buchwald-Hartwig amination, but may increase deiodination. Use with caution.
Organic Amines Et₃N, DIPEAFrequently used in Sonogashira reactions.
Step 3: Modify the Solvent System

The solvent can influence the stability of catalytic intermediates and the solubility of reagents, which in turn can affect the reaction pathway.

  • Recommendation: In some Suzuki-Miyaura reactions, changing the solvent from a protic solvent like isopropanol to a less protic one like tert-butanol has been shown to suppress deiodination. Aprotic polar solvents are also a good choice.

SolventReaction TypeNotes
Toluene, Dioxane Suzuki, Buchwald-Hartwig, SonogashiraCommon aprotic solvents for cross-coupling.
tert-Butanol Suzuki-MiyauraMay suppress deiodination compared to other alcohols.
DMF, DMAc Suzuki, SonogashiraPolar aprotic solvents that can be effective.
Step 4: Adjust Reaction Temperature and Time

Higher temperatures can sometimes accelerate the rate of deiodination more than the rate of the desired coupling.

  • Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance between conversion and selectivity. Low-temperature Suzuki-Miyaura couplings can be particularly useful for substrates with thermally sensitive groups.

Step 5: The Use of Additives

In some cases, additives can stabilize the catalyst or influence the reaction pathway to favor the desired product.

  • Recommendation: For Suzuki-Miyaura reactions, the addition of silver(I) salts has been reported to enhance the coupling of alkylboronic acids and may have a beneficial effect in suppressing side reactions.

Advanced Technique: Flow Chemistry

For reactions that are difficult to control in batch, flow chemistry can offer significant advantages.

  • Recommendation: If deiodination remains a persistent issue, consider transitioning to a continuous flow setup. Flow chemistry allows for precise control over reaction time, temperature, and mixing, which can significantly improve selectivity.[2][3][4] This technique can be particularly effective for Sonogashira couplings.[2][3][5]

Experimental Protocols

The following are general protocols that can be used as a starting point. Optimization will be required for your specific substrate and coupling partner.

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling (Example)

This protocol is a general starting point and should be optimized.

Suzuki_Protocol reagents 1. Add to Flask: - this compound (1 equiv.) - Arylboronic acid (1.1-1.5 equiv.) - Pd catalyst (1-5 mol%) - Ligand (1.1-1.2x Pd loading) - Base (2-3 equiv.) purge 2. Evacuate and backfill with inert gas (3x) reagents->purge solvent_add 3. Add degassed solvent purge->solvent_add heat 4. Heat to desired temperature solvent_add->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous workup and purification monitor->workup

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 times the palladium loading)

    • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Procedure:

    • To a dry reaction flask, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent (e.g., toluene, dioxane, or t-BuOH).

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

    • Purify the product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free, Example)

This protocol is a general starting point and should be optimized.

Sonogashira_Protocol reagents 1. Add to Flask: - this compound (1 equiv.) - Pd catalyst (1-5 mol%) - Ligand (1.1-1.2x Pd loading) - Base (2-3 equiv.) purge 2. Evacuate and backfill with inert gas (3x) reagents->purge solvent_add 3. Add degassed solvent purge->solvent_add alkyne_add 4. Add terminal alkyne (1.1-1.5 equiv.) solvent_add->alkyne_add stir 5. Stir at room temp or with gentle heating alkyne_add->stir monitor 6. Monitor by TLC/LC-MS stir->monitor workup 7. Aqueous workup and purification monitor->workup

Caption: Experimental workflow for a copper-free Sonogashira coupling.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., PPh₃, cataCXium® A) (1.1-1.2 times the palladium loading)

    • Base (e.g., Et₃N, DIPEA) (2-3 equiv, can also be used as solvent)

  • Procedure:

    • To a dry reaction flask, add the this compound, palladium catalyst, and ligand.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent (e.g., THF, DMF) and the base.

    • Add the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Example)

This protocol is a general starting point and should be optimized.

Buchwald_Hartwig_Protocol reagents 1. Add to Flask: - this compound (1 equiv.) - Pd precatalyst (1-5 mol%) - Ligand (1.1-1.2x Pd loading) - Base (1.5-2 equiv.) purge 2. Evacuate and backfill with inert gas (3x) reagents->purge solvent_amine_add 3. Add degassed solvent and amine (1.1-1.5 equiv.) purge->solvent_amine_add heat 4. Heat to desired temperature solvent_amine_add->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous workup and purification monitor->workup

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.5 equiv)

    • Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) (1-5 mol%)

    • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Procedure:

    • To a dry reaction flask, add the this compound, palladium precatalyst, and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent (e.g., toluene, dioxane) and the amine.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.

Quantitative Data Summary

While specific quantitative data for the deiodination of this compound is sparse in the literature, the following table summarizes general trends observed for aryl iodides in cross-coupling reactions. This data should be used as a guideline for optimization.

Parameter VariedCondition AApprox. Deiodination (%)Condition BApprox. Deiodination (%)Reaction Type
Solvent IsopropanolHighertert-ButanolLowerSuzuki-Miyaura
Base Strength Strong (e.g., KOtBu)Potentially HigherWeaker (e.g., K₂CO₃)Potentially LowerGeneral Cross-Coupling
Temperature High (e.g., >100 °C)HigherLow (e.g., RT - 60 °C)LowerGeneral Cross-Coupling
Catalyst System Standard Pd/PPh₃VariablePd with Bulky LigandsOften LowerSuzuki/Buchwald-Hartwig
Sonogashira Conditions With Cu(I) co-catalystVariable (risk of side reactions)Copper-freeOften LowerSonogashira

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving yields in cross-coupling reactions involving 4-Fluoro-2,6-diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter when using this compound in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

General Issues

Q1: I am observing very low or no product formation in my coupling reaction with this compound. What are the initial troubleshooting steps?

A1: Low or no yield can stem from several factors. Here’s a checklist of initial steps to take:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

  • Reagent Quality:

    • Solvent: Use anhydrous solvents. The presence of water can interfere with the catalytic cycle, especially in Suzuki reactions where it can affect the boronic acid.

    • Base: Ensure your base is fresh and anhydrous. Some bases, like potassium carbonate, may need to be activated before use.

    • Catalyst: The age and quality of your palladium source are critical. Older palladium acetate or precatalysts can lose activity.

  • Reaction Temperature: Verify that your reaction is being heated to the appropriate temperature. Inaccurate heating from a hot plate can be a source of error.

  • Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.

Q2: I am seeing multiple spots on my TLC plate that are very close to each other, making purification difficult. What could be the cause?

A2: This is a common issue when the polarity of the starting material and the product are very similar. Consider the following:

  • Incomplete Reaction: One of the spots could be your starting material. Monitor the reaction over a longer period to ensure it has gone to completion.

  • Side Products: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can lead to byproducts with similar polarities to your desired product.

  • Mono- vs. Di-substitution: With two iodine atoms, you may be forming a mixture of mono- and di-substituted products. Adjusting the stoichiometry of your coupling partner can help favor one over the other.

Suzuki Coupling

Q3: My Suzuki coupling of this compound is giving low yields. How can I optimize the reaction conditions?

A3: The Suzuki reaction is sensitive to several parameters, especially with a sterically hindered substrate like this compound.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary. Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The choice of base is critical. While weaker bases like potassium carbonate are common, stronger bases such as cesium carbonate or potassium phosphate may be required to achieve good yields with this substrate.

  • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water) is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to remove oxygen.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-purity boronic acids.

Q4: I am observing significant amounts of homocoupled product from my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.

  • Thorough Degassing: Employing freeze-pump-thaw cycles for your solvent is more effective than simply bubbling with an inert gas.

  • Stoichiometry: Using a slight excess of the diiodoaniline relative to the boronic acid can sometimes reduce homocoupling.

  • Reaction Temperature: Lowering the reaction temperature, if possible without significantly slowing down the desired reaction, can sometimes disfavor the homocoupling pathway.

Sonogashira Coupling

Q5: I am struggling to achieve high yields in the Sonogashira coupling of this compound with a terminal alkyne. What are the key parameters to adjust?

A5: Sonogashira couplings with this substrate can be challenging due to steric hindrance around the iodine atoms.

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions are popular, the use of a copper(I) co-catalyst (like CuI) is often essential for activating the terminal alkyne and achieving good yields, especially with challenging substrates.

  • Base: An amine base such as triethylamine or diisopropylethylamine is typically used. The base also often serves as a solvent or co-solvent.

  • Palladium and Ligand: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a phosphine ligand. The choice of ligand can be critical, and screening may be necessary.

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Common choices include THF, DMF, or toluene.

Q6: My Sonogashira reaction is producing a lot of diacetylene (Glaser coupling) byproduct. How can I prevent this?

A6: The formation of diacetylene homocoupling products is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.

  • Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen.

  • Amine Base: The amine base plays a role in suppressing this side reaction. Ensure an adequate amount is used.

  • Controlled Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can minimize its homocoupling.

Buchwald-Hartwig Amination

Q7: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. How can I improve this?

A7: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but optimization is often required for sterically hindered substrates.[1]

  • Ligand Selection: This is arguably the most critical parameter. For sterically hindered aryl halides and amines, bulky, electron-rich biarylphosphine ligands are the standard.[2] Ligands like XPhos, RuPhos, and BrettPhos have been developed specifically for challenging couplings.[2][3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.

  • Palladium Pre-catalyst: Using a pre-formed palladium-ligand complex (a pre-catalyst) can sometimes give more consistent results than generating the active catalyst in situ.

Q8: Can I achieve selective mono-amination of this compound?

A8: Achieving selective mono-amination can be challenging due to the similar reactivity of the two C-I bonds. However, it may be possible by carefully controlling the reaction conditions:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the diiodoaniline relative to the amine.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is the major species. Lowering the reaction temperature may also improve selectivity.

  • Ligand Effects: Some ligand systems may offer higher selectivity for mono-arylation.

Quantitative Data from Literature

Table 1: Suzuki Reaction of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [4]

EntryArylboronic AcidTemperature (°C)Time (h)Yield (%)
14-Methylphenyl251215
24-Methylphenyl50862
34-Methylphenyl801.595
4Phenyl801.592
54-Methoxyphenyl801.596
64-Fluorophenyl80293

Reaction Conditions: 2,6-dibromo-4-nitroaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3 mmol), DMF/H₂O (3:1, 4 mL).

Table 2: Optimization of Buchwald-Hartwig Amination of Bromobenzene with Carbazole [5]

EntryPalladium SourceLigandBaseSolventYield (%)
1[Pd(allyl)Cl]₂XPhost-BuONaToluene85
2[Pd(allyl)Cl]₂RuPhost-BuONaToluene69
3[Pd(allyl)Cl]₂SPhost-BuONaToluene55
4[Pd(allyl)Cl]₂XPhost-BuOLiToluene91
5[Pd(allyl)Cl]₂XPhost-BuOKToluene88
6Pd₂(dba)₃XPhost-BuONaToluene84

Reaction Conditions: Bromobenzene (0.2 mmol), Carbazole (0.21 mmol), Pd source (1 mol%), Ligand (4 mol%), Base (0.21 mmol), Solvent (1 mL), 100 °C, 24 h.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions that can be adapted for this compound based on the troubleshooting advice and data above.

General Procedure for Suzuki Coupling
  • To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution, respectively), the base (e.g., K₂CO₃, 3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1 equivalent) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • Add the amine base (e.g., triethylamine, 3-5 equivalents).

  • Add the terminal alkyne (1.1 to 2.2 equivalents) dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Seal the vessel and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting cluster_optimization Optimization Strategies start Low or No Product Yield check_inert Verify Inert Atmosphere (Ar or N₂) start->check_inert check_reagents Assess Reagent Quality (Solvent, Base, Catalyst) check_inert->check_reagents Atmosphere is good check_conditions Check Reaction Parameters (Temperature, Stirring) check_reagents->check_conditions Reagents are pure optimization Proceed to Reaction Optimization check_conditions->optimization Conditions are correct success Improved Yield optimization->success ligand Screen Ligands (e.g., XPhos, SPhos) optimization->ligand base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) optimization->base solvent Vary Solvent System (e.g., Toluene/H₂O, Dioxane) optimization->solvent

Caption: Troubleshooting workflow for addressing low product yields.

General Catalytic Cycle for Palladium Cross-Coupling

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex R-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L₂(R') transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Reactions with Polyhalogenated Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving polyhalogenated substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during these complex cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using polyhalogenated substrates in Buchwald-Hartwig amination?

A1: The primary challenge is achieving site-selectivity (or chemoselectivity). With multiple halogen atoms, the reaction can occur at different positions, leading to a mixture of mono-aminated, di-aminated, and other poly-aminated products. Controlling the reaction to favor a single, desired product is crucial.[1] The selectivity is influenced by factors like the inherent electronic and steric differences at each halogen-bearing carbon, as well as the choice of ligand, base, and reaction conditions.[1]

Q2: How does the type of halogen (F, Cl, Br, I) affect reactivity and selectivity?

A2: The reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig reaction generally follows the order: I > Br > OTf > Cl > F.[2][3] This predictable reactivity order is the basis for achieving selectivity in substrates with different halogens. For instance, in a bromo-chloro-benzene derivative, the amination will preferentially occur at the more reactive C-Br bond. However, when dealing with identical halogens (e.g., dichlorobenzenes), selectivity is governed by more subtle electronic and steric effects.[1]

Q3: What is hydrodehalogenation and why is it a common side reaction?

A3: Hydrodehalogenation is a side reaction where a halogen atom on the substrate is replaced by a hydrogen atom, leading to a reduced, non-aminated byproduct.[4] This can occur through a competing pathway in the catalytic cycle, such as β-hydride elimination from an amide intermediate, which forms an imine and a hydrodehalogenated arene.[5] It is particularly prevalent with certain substrates and can be exacerbated by suboptimal choice of ligand, base, or high reaction temperatures.

Q4: Can I use weaker bases for substrates with sensitive functional groups?

A4: Yes, while strong bases like sodium t-butoxide (NaOtBu) are common, weaker bases can be employed for substrates with base-sensitive functional groups (e.g., esters, ketones, nitriles).[6][7] Bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or even organic bases like DBU have been successfully used.[8][9] However, switching to a weaker base may require adjusting other parameters, such as using a more active catalyst system or higher temperatures, to achieve a reasonable reaction rate.[6][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction with a dichlorinated substrate is not proceeding or giving very low yield. What are the potential causes and solutions?

A: Low or no yield in reactions with polychlorinated substrates is a common issue, often stemming from the lower reactivity of the C-Cl bond.[10]

Potential Causes:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed.

  • Inappropriate Ligand: Aryl chlorides require highly active, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.[8][11] First-generation ligands are often ineffective.[5]

  • Insufficiently Strong Base: While necessary for sensitive substrates, a base that is too weak may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.[2][12]

  • Poor Solubility: One or more components (substrate, base, catalyst) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.[3]

Solutions:

  • Switch to a More Active Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) known to be effective for aryl chlorides.[4][5]

  • Use a Modern Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable generation of the active Pd(0) species.[3]

  • Screen Bases: If using a weaker base, try a stronger one like NaOtBu or LHMDS, provided the substrate is stable. The choice of base can be highly dependent on the specific ligand and solvent system.[6][12]

  • Change Solvent: Common solvents include toluene, dioxane, and THF.[8][13] If solubility is an issue, consider a solvent that better dissolves all components or increase the reaction temperature.

Problem 2: Poor or No Site-Selectivity

Q: My reaction on a di-brominated arene is giving a mixture of mono- and di-amination products. How can I favor mono-amination?

A: Achieving mono-selectivity requires careful control over reaction conditions to prevent the second amination from occurring.

Potential Causes:

  • High Catalyst Loading or Temperature: Aggressive reaction conditions can drive the reaction to completion, leading to the di-substituted product.

  • Stoichiometry: Using an excess of the amine coupling partner will favor di-substitution.

  • Ligand Choice: The steric and electronic properties of the ligand play a critical role in differentiating between the two halogen sites. Some ligands are inherently more selective.[1][14]

Solutions:

  • Adjust Stoichiometry: Use a slight excess of the di-haloarene relative to the amine (e.g., 1.2 : 1.0) to favor mono-substitution.

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. This can often increase selectivity by favoring the more reactive site.

  • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for the reaction to proceed.

  • Screen Ligands: Test a panel of ligands. Sometimes a slightly less active but more sterically demanding ligand can provide higher selectivity for mono-amination. Specialized ligands have been designed for site-selective couplings.[14][15]

Problem 3: Significant Hydrodehalogenation Side Product

Q: I am observing a significant amount of the hydrodehalogenated byproduct alongside my desired aminated product. How can I suppress this?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.

Potential Causes:

  • Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Bulky phosphine ligands can often suppress this side reaction.[16]

  • Base: The choice and strength of the base can influence the rate of competing pathways.

  • High Temperatures: Elevated temperatures can increase the rate of side reactions, including hydrodehalogenation.[4]

Solutions:

  • Employ Bulky Ligands: Use sterically demanding ligands, such as the Buchwald dialkylbiaryl phosphines, which can disfavor the transition state leading to β-hydride elimination.[5][16]

  • Optimize the Base: Screen different bases. In some cases, switching from an alkoxide base to a carbonate or phosphate can minimize this side reaction.[14]

  • Lower the Reaction Temperature: Conduct the reaction at a milder temperature, even if it requires a longer reaction time.

Data Presentation

Table 1: Effect of Ligand and Base on Mono-Amination Selectivity of 1,3-Dichlorobenzene

This table summarizes representative data for the coupling of morpholine with 1,3-dichlorobenzene, highlighting how ligand and base choice can influence yield and selectivity.

EntryPd PrecatalystLigandBaseTemp (°C)Yield (Mono-amine)Selectivity (Mono:Di)
1Pd₂(dba)₃XPhosNaOtBu10085%95:5
2Pd₂(dba)₃SPhosNaOtBu10092%98:2
3Pd₂(dba)₃RuPhosK₃PO₄11075%90:10
4Pd₂(dba)₃Xantphos[11]Cs₂CO₃11060%85:15
5sSPhos Pd G3[14]sSPhosRb₂CO₃8090%>99:1

Data are illustrative and compiled based on trends reported in the literature. Actual results will vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Mono-Amination Screening Reaction

This protocol provides a starting point for optimizing the selective mono-amination of a di-halogenated arene.

Materials:

  • Di-halogenated arene (e.g., 1,3-dibromobenzene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the di-halogenated arene (0.60 mmol, 1.2 equiv).

  • Add the palladium precatalyst (0.01 mmol, 2 mol%) and the base (0.75 mmol, 1.5 equiv).

  • Addition of Reagents: Add the amine (0.50 mmol, 1.0 equiv).

  • Add anhydrous solvent (2.0 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired mono-aminated product.

Visualizations

Catalytic Cycle and Side Reaction

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(ArX)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(ArX)(HNR₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ HNR₂) amide_complex L-Pd(II)(ArX)(NR₂) amine_complex->amide_complex Deprotonation (-Base-H⁺X⁻) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Desired Product) amide_complex->product beta_hydride β-Hydride Elimination amide_complex->beta_hydride Competing Pathway side_product Ar-H (Hydrodehalogenation) beta_hydride->side_product

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified low_yield Low / No Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity side_reaction Side Reaction (e.g., Hydrodehalogenation) start->side_reaction cause_yield1 Inactive Catalyst? low_yield->cause_yield1 cause_yield2 Wrong Ligand? low_yield->cause_yield2 cause_yield3 Suboptimal Base? low_yield->cause_yield3 cause_select1 Conditions too harsh? poor_selectivity->cause_select1 cause_select2 Incorrect Stoichiometry? poor_selectivity->cause_select2 solution_side Use Bulky Ligand Lower Temperature side_reaction->solution_side solution_yield1 Use Precatalyst Check Reagent Quality cause_yield1->solution_yield1 solution_yield2 Screen Bulky, Electron-Rich Ligands cause_yield2->solution_yield2 solution_yield3 Screen Bases (e.g., NaOtBu, K₃PO₄) cause_yield3->solution_yield3 solution_select1 Lower Temperature Reduce Catalyst Load cause_select1->solution_select1 solution_select2 Use Excess Haloarene cause_select2->solution_select2

Caption: A decision-making workflow for troubleshooting common issues in Buchwald-Hartwig reactions.

Selectivity Control Logic

Selectivity_Logic start Goal: Selective Mono-Amination of Polyhalogenated Arene check_halogens Are Halogens Different? start->check_halogens exploit_reactivity Exploit Reactivity (I > Br > Cl) check_halogens->exploit_reactivity Yes check_electronics Are Electronic/ Steric Environments Different? check_halogens->check_electronics No outcome Achieve Site-Selectivity exploit_reactivity->outcome tune_conditions Fine-Tune Conditions: - Ligand Sterics - Temperature - Base check_electronics->tune_conditions Yes challenge Selectivity is Challenging: Requires extensive screening of ligands and conditions check_electronics->challenge No tune_conditions->outcome

Caption: Logical flowchart for achieving site-selectivity with polyhalogenated substrates.

References

Technical Support Center: Catalyst Deactivation in 4-Fluoro-2,6-diiodoaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving 4-Fluoro-2,6-diiodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst deactivation observed in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions involving polyhalogenated substrates like this compound, the most prevalent catalyst deactivation mechanisms are:

  • Palladium (II) Reduction and Agglomeration: The active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles, often observed as "palladium black." This is a common issue in Heck and Sonogashira reactions.[1][2] This process is often promoted by bases, such as triethylamine, used in the reaction.[1][2]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.

  • Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can act as catalyst poisons. For instance, in Buchwald-Hartwig amination, functional groups like azo compounds can poison the catalyst.[3] While not specific to this compound, it is a possibility to consider depending on the coupling partner.

  • Inhibition by Iodide: In reactions involving iodo-aromatics, the iodide ions generated during the reaction can sometimes inhibit the catalyst.

Q2: Which cross-coupling reactions are typically performed with this compound, and what are the common catalysts?

A2: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. Common reactions include:

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. Typical catalysts include palladium complexes like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst.[4]

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds using boronic acids or esters. Palladium catalysts with phosphine ligands are commonly employed.

  • Heck Reaction: For the vinylation of the aryl iodide bonds. Palladium acetate (Pd(OAc)₂) with phosphine ligands is a common catalytic system.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. This reaction often utilizes palladium catalysts with bulky, electron-rich phosphine ligands.[5][6]

Q3: How can I visually identify catalyst deactivation in my reaction?

A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][2] This indicates the agglomeration of the palladium catalyst into an inactive form. Other signs include a stall in the reaction progress (as monitored by TLC or LC-MS) and a significant decrease in product yield.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation (Palladium Black Formation)1. Use a more robust ligand: Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.These ligands can stabilize the palladium center and prevent agglomeration.
2. Lower the reaction temperature: If the reaction allows, reducing the temperature can slow down the rate of catalyst decomposition.High temperatures can accelerate the reduction of Pd(II) to Pd(0).
3. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst which can form the active catalytic species more cleanly.In-situ generation of the catalyst from sources like Pd(OAc)₂ can sometimes lead to inefficient formation of the active species and promote side reactions.
Ligand Degradation1. Ensure inert atmosphere: Thoroughly degas solvents and use an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.Phosphine ligands are often sensitive to oxygen.
2. Use fresh, high-purity ligands. Impurities or degradation of the ligand prior to use can lead to poor catalytic activity.
Catalyst Poisoning1. Purify starting materials: Ensure the this compound and the coupling partner are free of impurities that could act as catalyst poisons.Trace impurities can have a significant impact on catalyst performance.
2. Consider a different base: If a specific functional group is suspected of poisoning the catalyst in the presence of a strong base, screen milder bases.The choice of base can influence the stability of both the catalyst and the reactants.[3]
Inhibition by Iodide1. Use a ligand that can mitigate iodide inhibition. Certain ligands can help to prevent the formation of inactive palladium-iodide complexes.
Issue 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Step Rationale
Gradual Catalyst Deactivation1. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion.Compensates for the gradual loss of active catalyst over the course of the reaction.
2. Add a fresh portion of catalyst: If the reaction has stalled, adding a small amount of fresh catalyst may restart the reaction.This can replenish the active catalytic species in the reaction mixture.
Insufficiently Active Catalyst1. Screen different palladium sources and ligands: The combination of palladium precursor and ligand is crucial for catalytic activity.The optimal catalyst system is highly dependent on the specific substrates and reaction conditions.
Poor Solubility of Reactants or Catalyst1. Screen different solvents: Ensure all components are well-dissolved at the reaction temperature. A change in solvent can significantly impact reaction rate and catalyst stability.Poor solubility can lead to localized high concentrations and potential catalyst precipitation.

Data Presentation

The following tables provide representative data for cross-coupling reactions of di-substituted aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Sonogashira Coupling of 2,6-Diiodoanisole with Phenylacetylene [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (10)10NEt₃MeCN502441
2Pd(OAc)₂ (5)5NEt₃MeCN502443
3Pd(PPh₃)₄ (10)10NEt₃THF602437

Table 2: Influence of Catalyst Loading on Suzuki-Miyaura Coupling [7]

Reaction: 4-Bromoacetophenone with Phenylboronic Acid

Catalyst Loading (mol%)Yield (%)
1.085
0.582
0.175
0.0568
0.0155

Experimental Protocols

General Protocol for a Sonogashira Coupling Reaction

This protocol is a general guideline and may require optimization for this compound.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base Addition:

    • Add a degassed solvent (e.g., THF, DMF, or MeCN).

    • Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(II) Catalyst Inactive_Species Inactive Pd(0) Nanoparticles (Palladium Black) Active_Catalyst->Inactive_Species Reduction Ligand_Degradation Ligand Degradation Products Active_Catalyst->Ligand_Degradation Decomposition Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Poisoning

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Pd_Black Observe Palladium Black? Start->Check_Pd_Black Change_Ligand Use Bulky/NHC Ligand Check_Pd_Black->Change_Ligand Yes Check_Inertness Check Inert Atmosphere Check_Pd_Black->Check_Inertness No Lower_Temp Lower Reaction Temperature Change_Ligand->Lower_Temp Optimize Re-evaluate Reaction Conditions Lower_Temp->Optimize Degas_Solvents Degas Solvents & Reagents Check_Inertness->Degas_Solvents No Purify_Reagents Purify Starting Materials Check_Inertness->Purify_Reagents Yes Degas_Solvents->Optimize Purify_Reagents->Optimize

References

Technical Support Center: Suzuki Reactions of 4-Fluoro-2,6-diiodoaniline with Low Catalyst Loading

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving successful couplings with low catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Suzuki reaction with this compound at low catalyst loading?

A1: The primary challenges with this substrate under low catalyst loading conditions include:

  • Steric Hindrance: The two iodine atoms ortho to the amino group create significant steric bulk, which can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Catalyst Activity and Longevity: At low concentrations, the palladium catalyst is more susceptible to deactivation or decomposition, which can lead to incomplete conversion.[2]

  • Competitive Reactions: The presence of two iodine atoms raises the possibility of mono- and di-substitution, and careful control of stoichiometry is required to achieve the desired product. Homocoupling of the boronic acid and protodeboronation are also common side reactions.[2]

  • Reaction Rate: Low catalyst loading can lead to slower reaction rates, potentially requiring longer reaction times or higher temperatures to achieve full conversion.

Q2: Which palladium catalyst and ligand combinations are recommended for this type of sterically hindered substrate?

A2: For sterically hindered substrates like this compound, ligands with significant steric bulk and electron-donating properties are often preferred. These ligands can promote the formation of the active monoligated palladium species, which is highly reactive in oxidative addition. While specific data for this exact substrate is limited, successful couplings with the structurally similar 2,6-dibromo-4-nitroaniline have been achieved with Pd(OAc)₂ without a supporting ligand in a DMF/water solvent system.[3] For other challenging Suzuki couplings, bulky phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, and P(t-Bu)₃) are often effective.[4]

Q3: What are suitable bases and solvents for the Suzuki reaction of this compound?

A3: The choice of base and solvent is critical for a successful Suzuki reaction.

  • Bases: A variety of inorganic bases can be used, with the choice often depending on the solvent system and the stability of the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For the related 2,6-dibromo-4-nitroaniline, K₂CO₃ was used effectively.[3]

  • Solvents: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.[1] Common organic solvents include dioxane, THF, and DMF. A DMF/water mixture was successful for the coupling of 2,6-dibromo-4-nitroaniline.[3] It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium source and ligand are of high quality and have not degraded. If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Insufficient Catalyst Loading While the goal is low loading, the amount may be insufficient for this challenging substrate. Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
Poor Solvent Quality Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen or water (if not part of the intended solvent system).
Ineffective Base The chosen base may not be strong enough or sufficiently soluble. Consider screening alternative bases such as Cs₂CO₃ or K₃PO₄.
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for potential side product formation.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible Causes & Solutions

CauseRecommended Action
Oxygen in the Reaction Mixture Oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and maintained under an inert atmosphere.
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions. Consider using a more stable boronic ester (e.g., a pinacol ester) or a milder base.
Dehalogenation of the Starting Material This can occur as a side reaction. Optimizing the ligand, base, and solvent can help to minimize this pathway.
Formation of Mono-arylated Product If di-substitution is desired, ensure at least two equivalents of the boronic acid and base are used. If mono-substitution is the goal, carefully control the stoichiometry to use only one equivalent of the boronic acid.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound based on conditions reported for the structurally similar 2,6-dibromo-4-nitroaniline.[3] Optimization will likely be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 - 1.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 4.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the desired amount of a freshly prepared stock solution of Pd(OAc)₂ in DMF.

  • Add the appropriate volumes of DMF and water to achieve the desired solvent ratio (e.g., 3:1 DMF:water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Quantitative Data Summary

The following table summarizes reaction conditions from a study on the Suzuki coupling of the structurally similar 2,6-dibromo-4-nitroaniline, which can serve as a starting point for optimization.[3]

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-dibromo-4-nitroaniline4-methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80195
2,6-dibromo-4-nitroaniline4-methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80196
2,6-dibromo-4-nitroaniline4-fluorophenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O801.593
2,6-dibromo-4-nitroaniline3-fluorophenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O801.594

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Reagents Degas Purge with Inert Gas Reagents->Degas Catalyst Add Pd Catalyst and Solvent Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (Chromatography) Extract->Purify End Final Product Purify->End Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and loading sufficient? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, time, base) optimal? Check_Catalyst->Check_Conditions Yes Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading No Check_Reagents Are starting materials pure and solvents degassed? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen Bases, Solvents, and Temperatures Check_Conditions->Optimize_Conditions No Side_Products Are side products (homocoupling, dehalogenation) observed? Check_Reagents->Side_Products Yes Purify_Reagents Use High-Purity Reagents and Degas Solvents Check_Reagents->Purify_Reagents No Improve_Inertness Ensure Rigorous Inert Atmosphere Side_Products->Improve_Inertness

References

Technical Support Center: 4-Fluoro-2,6-diiodoaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 4-Fluoro-2,6-diiodoaniline. The information is tailored to address specific issues that may be encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended for Suzuki-Miyaura coupling reactions with this compound?

A1: For Suzuki-Miyaura couplings of dihaloanilines, inorganic bases are generally preferred over organic bases.[1] While specific data for this compound is limited in readily available literature, studies on similar substrates like 2,6-dibromo-4-nitroaniline have shown that inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective.[1][2] Stronger inorganic bases like potassium phosphate (K₃PO₄) can also be employed. The choice of base can influence reaction yield and rate, so screening of different inorganic bases is recommended for optimal results.[2]

Q2: What are the common challenges when performing Sonogashira coupling with di-iodinated anilines like this compound?

A2: A primary challenge in Sonogashira couplings with di-iodinated substrates is achieving selective mono- or di-alkynylation. The relative reactivity of the two iodine atoms can be influenced by steric hindrance and electronic effects. Another common issue is the formation of homocoupling byproducts (Glaser coupling). This can often be minimized by running the reaction under an inert atmosphere and using a copper (I) co-catalyst. The choice of base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), and the palladium catalyst/ligand system are crucial for controlling selectivity and minimizing side reactions.[3][4]

Q3: In a Buchwald-Hartwig amination with this compound, what is a good starting point for base selection?

A3: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are excellent starting points.[5][6] However, if your coupling partner contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[7] The choice of ligand is also critical and is often screened in conjunction with the base to optimize reaction conditions.[6]

Q4: Can I achieve selective mono-arylation or mono-alkynylation of this compound?

A4: Achieving selective mono-substitution on di-iodinated anilines is possible but can be challenging. The selectivity is influenced by several factors including the reaction temperature, the nature of the catalyst and ligand, the base, and the stoichiometry of the coupling partners. For instance, using a slightly sub-stoichiometric amount of the boronic acid or alkyne can favor mono-substitution. Lower reaction temperatures may also increase selectivity. For Sonogashira reactions, the choice of the palladium catalyst and ligand system can govern the regioselectivity.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Yield 1. Ineffective base. 2. Catalyst deactivation. 3. Poor quality of boronic acid.1. Screen different inorganic bases such as Na₂CO₃, K₂CO₃, and K₃PO₄.[1][2] 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. 3. Use fresh, high-purity boronic acid.
Formation of Homocoupling Byproducts 1. Presence of oxygen. 2. Sub-optimal reaction temperature.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Optimize the reaction temperature; sometimes a lower temperature can reduce homocoupling.
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Certain base/solvent combinations.1. Use anhydrous solvents and reagents. 2. If using an aqueous base solution, minimize the amount of water. Consider switching to an anhydrous solvent/base system.
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Yield 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of copper (I) co-catalyst.1. Use a fresh palladium catalyst and consider screening different phosphine ligands.[9] 2. Ensure an adequate amount of amine base (e.g., TEA, DIPA) is used to neutralize the HX byproduct.[3] 3. Use freshly opened or purified CuI.
Glaser Homocoupling of Alkyne 1. Presence of oxygen. 2. Absence of a suitable palladium catalyst.1. Rigorously exclude oxygen by using an inert atmosphere. 2. Ensure the palladium catalyst is active and present in a sufficient loading.
Poor Selectivity (Mono- vs. Di-alkynylation) 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high.1. For mono-alkynylation, use 1.0-1.2 equivalents of the terminal alkyne. For di-alkynylation, use at least 2.2 equivalents. 2. Try running the reaction at a lower temperature to favor mono-substitution.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Yield 1. Inappropriate base for the substrate/amine combination. 2. Catalyst inhibition or deactivation. 3. Steric hindrance.1. For primary amines, start with a strong base like NaOtBu. If the substrate is base-sensitive, switch to a weaker base like Cs₂CO₃.[6][7] 2. Use a pre-catalyst to ensure efficient generation of the active catalytic species.[10] Screen different phosphine ligands. 3. Use a bulkier phosphine ligand to promote reductive elimination.
Formation of Hydrodehalogenation Byproduct 1. Presence of water. 2. The amine substrate is acting as a reducing agent.1. Use anhydrous solvents and reagents. 2. This can be a competing pathway; optimizing the ligand and base may suppress this side reaction.[11]
Diarylation of Primary Amines 1. High reaction temperature or prolonged reaction time. 2. Excess aryl halide.1. Reduce the reaction temperature and monitor the reaction progress closely to stop it after the formation of the desired mono-arylated product. 2. Use a slight excess of the primary amine relative to the aryl halide.

Data on Base Effect in Suzuki-Miyaura Coupling

Base Typical Yield Range (%) Notes
Na₂CO₃85-98%Often a very effective and economical choice.[2]
K₂CO₃80-95%Another common and effective inorganic base.
K₃PO₄75-90%A stronger base that can be effective when carbonates are not.
Cs₂CO₃70-95%A stronger and more soluble inorganic base, useful for challenging couplings.
NaOH/KOHVariableCan be effective, but may promote side reactions.[2]
Et₃N (TEA)Lower yieldsOrganic bases are generally less effective for this type of substrate.[1]

Experimental Protocols

The following are general starting protocols for coupling reactions with this compound. Note: These are generalized procedures and should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Double Coupling

This protocol is adapted from procedures for similar dihaloaniline substrates.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Double Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 15 mL) and an amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (2.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or GC/MS.

  • After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Mono-amination
  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol), the phosphine ligand (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Outside the glovebox, add this compound (1.0 mmol) and the primary amine (1.2 mmol) to the vial.

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC/MS.

  • Cool the reaction, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reaction Workflows and Logic Diagrams

Below are diagrams generated using Graphviz to illustrate workflows and relationships in the context of these coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, and Base B Add Pd Catalyst and Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir (80-100°C) B->C D Monitor Progress (TLC, GC/MS) C->D E Cool, Dilute, and Wash D->E F Dry, Filter, and Concentrate E->F G Column Chromatography F->G H H G->H Isolated Product

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield in Coupling Reaction Q1 Is the base appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes If yes, A1_No No Q1->A1_No If no, Q2 Is the catalyst active? A1_Yes->Q2 Action1 Screen alternative bases (e.g., carbonates, phosphates, or alkoxides) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes If yes, A2_No No Q2->A2_No If no, Q3 Are significant byproducts observed? A2_Yes->Q3 Action2 Use fresh catalyst/precatalyst. Ensure inert atmosphere. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes If yes, A3_No No Q3->A3_No If no, consider other factors (solvent, concentration, etc.) Action3 Optimize temperature and reagent stoichiometry. A3_Yes->Action3 End Improved Yield A3_No->End Action3->End

References

Technical Support Center: Reactivity of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2,6-diiodoaniline. The information is designed to address common issues encountered during experiments involving this compound, with a focus on solvent effects in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The two iodine atoms are excellent leaving groups, making them susceptible to reactions like Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).

Q2: How does the solvent affect the reactivity of the C-I bonds in this compound?

A2: The choice of solvent is critical and can significantly influence reaction rates, yields, and selectivity. Solvent polarity plays a key role; polar aprotic solvents like DMF, DMSO, and dioxane are often used as they can dissolve the reactants and catalyst while not interfering with the catalytic cycle. The presence of water, often as a co-solvent, can be beneficial in Suzuki-Miyaura reactions by aiding in the dissolution of the base and facilitating the transmetalation step.

Q3: Can I selectively react only one of the iodine atoms?

A3: Achieving selective mono-functionalization of this compound can be challenging due to the similar reactivity of the two C-I bonds. However, careful control of reaction conditions, such as using a slight excess of the aniline, lower temperatures, and shorter reaction times, can favor mono-substitution. The choice of ligand and catalyst system can also influence selectivity.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include homocoupling of the starting material or the coupling partner, and dehalogenation (replacement of iodine with hydrogen). These can be minimized by ensuring anaerobic conditions, using appropriate ligands, and optimizing the reaction temperature. In some cases, dimerization of the product can also occur.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Consider using a pre-activated Pd(0) catalyst or adding a reducing agent.[2]
Poor Solvent Choice The solvent may not be appropriate for the specific reaction. Screen a range of solvents with varying polarities (e.g., dioxane, THF, DMF, toluene) and consider using a co-solvent like water.[2][3]
Base Incompatibility The chosen base may not be strong enough or soluble enough in the reaction medium. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The presence of water can improve the solubility and effectiveness of inorganic bases.[2]
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Low Reaction Temperature The reaction may require more energy to proceed. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Homocoupling This is often caused by the presence of oxygen or an inappropriate ligand. Ensure rigorous inert conditions and screen different phosphine ligands (e.g., PPh₃, bulky biaryl phosphines).[4]
Dehalogenation This can occur in the presence of protic solvents or certain bases. If using a protic solvent, consider switching to an aprotic one. The choice of base can also influence this side reaction.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be sensitive to the reaction conditions. Consider using a more stable boronic ester (e.g., a pinacol ester) or adjusting the pH of the reaction mixture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the boronic acid or ester (1.1 equivalents per iodine), and the base (e.g., K₂CO₃, 2 equivalents per iodine).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if necessary.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the amine (1.1 equivalents per iodine), and the base (e.g., NaOtBu, 1.2 equivalents per iodine).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Stir the mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table provides an illustrative summary of expected trends in product yield for a generic Suzuki-Miyaura reaction of this compound with phenylboronic acid under different solvent conditions. Note: These are representative values and actual results may vary.

Solvent System Base Temperature (°C) Typical Yield (%)
Dioxane/H₂O (4:1)K₂CO₃9085-95
TolueneK₃PO₄10070-85
DMFCs₂CO₃8075-90
THFNa₂CO₃6550-70

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling reagents 1. Add Reactants & Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat & Stir under Inert Gas solvent->reaction monitoring 5. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 6. Quench & Aqueous Workup monitoring->workup purification 7. Purify (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 LnP(0) oa Oxidative Addition pd0->oa R-I pdiia LnPd(II)(Ar)(I) oa->pdiia tm Transmetalation pdiia->tm R'-B(OR)₂ pdiib LnPd(II)(Ar)(Ar') tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-Ar' re->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

troubleshooting_flowchart Troubleshooting Flowchart: Low Yield start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Vary Reaction Conditions (Solvent, Base, Temp) check_catalyst->check_conditions Catalyst OK check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere side_products Analyze for Side Products check_atmosphere->side_products optimize_ligand Optimize Ligand side_products->optimize_ligand success Improved Yield optimize_ligand->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Work-up procedure for reactions involving 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2,6-diiodoaniline. The following information is designed to assist with the work-up procedures for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to a reaction work-up?

A1: this compound is a polyhalogenated aniline. Its physical properties are crucial for designing an effective work-up and purification strategy.

PropertyValue/InformationImplication for Work-up
Molecular Weight 364.91 g/mol High molecular weight suggests it is likely a solid at room temperature and will have low volatility.
Solubility Expected to be poorly soluble in water. Soluble in many organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).Aqueous washes can be used to remove water-soluble impurities. An organic solvent is necessary for extraction.
Polarity The presence of the amine group makes it moderately polar. However, the two iodine atoms and the fluorine atom increase its lipophilicity.It can be purified using normal-phase chromatography, but its polarity may require a moderately polar eluent system.
Basicity (pKa) The pKa of the anilinium ion is expected to be lower than that of aniline due to the electron-withdrawing effects of the halogens.It will react with strong acids to form a salt. This can be exploited for an acid-base extraction, but care must be taken as the salt may have limited aqueous solubility.

Q2: What is a general procedure for the extractive work-up of a reaction mixture containing this compound?

A2: A standard liquid-liquid extraction is a common first step in the purification process. The choice of an organic solvent is critical and should be immiscible with water and a good solvent for your product.

Experimental Protocol: General Extractive Work-up

  • Quenching: If the reaction contains reactive reagents, it should be carefully quenched. For example, if a strong base was used, it can be neutralized with a dilute acid (e.g., 1 M HCl) to a neutral pH. Conversely, acidic reactions can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution).

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine to remove water-soluble byproducts and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Q3: How can I purify this compound if it is not pure after extraction?

A3: Column chromatography and crystallization are the most common methods for purifying solid organic compounds.

Experimental Protocol: Purification by Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Crystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then potentially in an ice bath to promote crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is lost during aqueous wash. The aniline may have been protonated by an acidic wash, forming a salt that is partially soluble in the aqueous layer.Check the pH of the aqueous layer. If it is acidic, neutralize it with a mild base and re-extract with an organic solvent.
An emulsion forms during extraction. The reaction mixture may contain surfactants or finely divided solids.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite.
Product streaks on the TLC plate during chromatography. The compound may be too polar for the chosen eluent system, or it may be interacting strongly with the acidic silica gel.Increase the polarity of the eluent. If streaking persists, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.
The compound does not crystallize. The material may be impure, or the chosen solvent may not be appropriate. The compound may be an oil at room temperature.Try a different crystallization solvent or a solvent mixture. If impurities are preventing crystallization, further purification by chromatography may be necessary. If it is an oil, purification will rely on chromatography.
The product darkens or decomposes upon standing. Anilines can be sensitive to air and light and may oxidize over time.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.

Visualizations

G cluster_workflow General Work-up Workflow ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: General workflow for the work-up of reactions involving this compound.

G cluster_troubleshooting Troubleshooting Logic cluster_solutions Solutions Start Problem Encountered During Work-up Emulsion Emulsion Formation Start->Emulsion ProductLoss Product Loss in Aqueous Layer Start->ProductLoss TLC_Streaking TLC Streaking Start->TLC_Streaking NoCrystals Failure to Crystallize Start->NoCrystals AddBrine Add Brine / Filter through Celite Emulsion->AddBrine CheckpH Check Aqueous pH & Re-extract ProductLoss->CheckpH ModifyEluent Modify Eluent / Add Triethylamine TLC_Streaking->ModifyEluent ChangeSolvent Change Crystallization Solvent / Re-purify NoCrystals->ChangeSolvent

Caption: Troubleshooting guide for common issues during the work-up of this compound.

Technical Support Center: Synthesis of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-Fluoro-2,6-diiodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

Q2: What are the likely impurities in the synthesis of this compound?

The primary impurities are typically unreacted starting material and incompletely reacted intermediates. These include:

  • 4-Fluoroaniline (Starting Material): The initial reactant that may not have been fully consumed.

  • 4-Fluoro-2-iodoaniline (Mono-iodinated Intermediate): A significant impurity if the reaction does not go to completion.[1][4][5] Due to the directing effects of the amino and fluoro groups, iodination is expected to occur at the positions ortho to the amino group.

  • Residual Iodine: Leftover from the iodination reaction.

Q3: How can I purify the crude this compound?

Purification can typically be achieved through the following methods:

  • Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, but ethanol or petroleum ether are often used for similar anilines.[1][2]

  • Column Chromatography: Silica gel chromatography can be effective for separating the di-iodinated product from the mono-iodinated intermediate and the starting material. The choice of eluent would need to be optimized, likely a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Washing: To remove excess iodine, the crude product can be washed with a solution of sodium thiosulfate.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring. Consider adding a slight excess of the iodinating reagent.
Loss of product during workup or purification.Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent is used and allow for slow cooling to maximize crystal formation.
Presence of Starting Material (4-Fluoroaniline) in the Final Product Insufficient iodinating reagent or reaction time.Increase the stoichiometry of the iodinating agent. Prolong the reaction time and monitor the reaction progress using TLC, HPLC, or GC-MS.
Presence of Mono-iodinated Intermediate (4-Fluoro-2-iodoaniline) in the Final Product Incomplete di-iodination.Similar to addressing the presence of starting material, increase the amount of iodinating reagent and/or the reaction time. Higher temperatures may also favor the di-iodination.
Final Product is a Dark, Oily Substance Instead of a Solid Presence of significant impurities, possibly residual iodine or polymeric materials.Wash the crude product with a sodium thiosulfate solution to remove iodine. Attempt to purify a small sample by column chromatography to isolate the desired product.
Inconsistent Results Between Batches Variability in reagent quality or reaction conditions.Ensure all reagents are of high purity and are not degraded. Precisely control reaction parameters such as temperature, time, and stirring rate.

Data Presentation: Impurity Profile

The following table summarizes the expected key characteristics of the target compound and its most likely impurities, which can be used for their identification via analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Mass (m/z) in MS Notes
4-FluoroanilineC₆H₆FN111.12111Starting Material
4-Fluoro-2-iodoanilineC₆H₅FIN237.02237Mono-iodinated Intermediate
This compound C₆H₄FI₂N 362.92 363 Target Product

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for analyzing the purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1200 series or similar) is suitable.[6]

  • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18) is recommended for the separation of these aromatic amines.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[7]

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 10-20 minutes. A typical gradient might be from 10% B to 90% B.

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Column Temperature: 40 °C.[7]

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8]

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

  • Injector Temperature: 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for better peak shape and resolution, but direct injection is often sufficient for identification purposes.[8]

Visualizations

impurity_formation_pathway 4-Fluoroaniline 4-Fluoroaniline Mono-iodinated Intermediate 4-Fluoro-2-iodoaniline 4-Fluoroaniline->Mono-iodinated Intermediate + I₂ Target Product This compound Mono-iodinated Intermediate->Target Product + I₂

Caption: Potential reaction pathway for the synthesis of this compound and the formation of the primary impurity.

troubleshooting_workflow cluster_analysis Analysis cluster_identification Identification & Action Crude_Product Crude Product Shows Impurities Run_HPLC_GCMS Analyze by HPLC and/or GC-MS Crude_Product->Run_HPLC_GCMS Compare_Data Compare with Standards / Expected Data Run_HPLC_GCMS->Compare_Data Identify_Impurity Identify Impurity Compare_Data->Identify_Impurity Starting_Material Unreacted Starting Material (4-Fluoroaniline) Identify_Impurity->Starting_Material  Low MW Mono_iodinated Mono-iodinated Intermediate (4-Fluoro-2-iodoaniline) Identify_Impurity->Mono_iodinated  Intermediate MW Other_Impurity Unknown Impurity Identify_Impurity->Other_Impurity  Unexpected Peak Adjust_Stoichiometry Increase Iodine Stoichiometry / Reaction Time Starting_Material->Adjust_Stoichiometry Mono_iodinated->Adjust_Stoichiometry Further_Analysis Further Spectroscopic Analysis (e.g., NMR) Other_Impurity->Further_Analysis Purify Purify by Column Chromatography / Recrystallization Adjust_Stoichiometry->Purify Further_Analysis->Purify

Caption: A logical workflow for the identification and troubleshooting of impurities in the synthesis of this compound.

References

Validation & Comparative

Suzuki Coupling: A Head-to-Head Comparison of Iodinated and Brominated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, cost, and overall project timelines. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, frequently employs aryl halides as coupling partners. Among these, iodinated and brominated anilines are common substrates. This guide provides an objective, data-driven comparison of their performance in Suzuki coupling reactions, offering insights to inform substrate selection.

The inherent reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle follows the general trend of I > Br > Cl > F.[1] This established principle suggests that iodinated anilines will generally exhibit higher reactivity compared to their brominated counterparts. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the higher cost and lower stability of some iodoanilines can be a significant consideration.

Quantitative Performance Comparison

To illustrate the practical implications of the differing reactivity, the following table summarizes typical experimental outcomes for the Suzuki coupling of 4-haloanilines with phenylboronic acid under comparable conditions. While a direct side-by-side study under identical conditions is not extensively reported in the literature, the data presented here is a composite representation based on established protocols and reactivity trends.

ParameterIodinated Aniline (4-Iodoaniline)Brominated Aniline (4-Bromoaniline)
Typical Reaction Time 1 - 4 hours6 - 24 hours
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 110 °C
Typical Yield > 90%70 - 95%
Catalyst Loading Lower catalyst loading often sufficientMay require higher catalyst loading
Side Reactions Less prone to side reactionsMore susceptible to side reactions at higher temperatures

This table is a synthesized representation based on typical outcomes and may vary depending on the specific reaction conditions, catalyst, and ligands used.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 4-iodoaniline and 4-bromoaniline with phenylboronic acid. These protocols are provided to illustrate the differences in reaction conditions that may be employed.

Experimental Protocol: Suzuki Coupling of 4-Iodoaniline

This protocol is adapted from a general procedure for the Suzuki coupling of aryl iodides.

Materials:

  • 4-Iodoaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-iodoaniline, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Protocol: Suzuki Coupling of 4-Bromoaniline

This protocol is a representative procedure for the Suzuki coupling of aryl bromides.[2]

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (a common Buchwald ligand) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-bromoaniline, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate in a reaction vessel.

  • Add toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 6-24 hours, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Logical Workflow of Suzuki Coupling

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_react Start Reaction Setup Reactants Aryl Halide (Aniline-X) + Boronic Acid (Ar-B(OH)2) Start->Reactants 1. Add Reactants Catalyst Palladium Catalyst + Ligand Start->Catalyst 2. Add Catalyst Base Base (e.g., K2CO3) Start->Base 3. Add Base Solvent Solvent (e.g., Toluene) Start->Solvent 4. Add Solvent Reaction Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (Biarylaniline) Purification->Product End Characterization Product->End cluster_react cluster_react

Caption: General workflow for a Suzuki coupling experiment.

Signaling Pathway of the Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The choice between an iodinated and a brominated aniline for Suzuki coupling reactions involves a trade-off between reactivity and cost. Iodinated anilines offer the advantage of higher reactivity, allowing for milder reaction conditions and often leading to higher yields in shorter timeframes. This makes them an excellent choice for complex syntheses where efficiency and yield are paramount. On the other hand, brominated anilines are typically more cost-effective and readily available, making them a practical option for large-scale syntheses, provided that the potentially more forcing reaction conditions are acceptable. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the sensitivity of the substrates to the reaction conditions.

References

Reactivity of C-I vs. C-F Bonds in 4-Fluoro-2,6-diiodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 4-fluoro-2,6-diiodoaniline, a versatile building block in organic synthesis. The significant difference in the reactivity of these halogen bonds allows for selective functionalization, making this molecule a valuable scaffold for the development of novel pharmaceuticals and complex organic materials. This document outlines the fundamental principles governing this reactivity, presents supporting data from analogous systems, and provides a detailed experimental protocol for a selective cross-coupling reaction.

Executive Summary

The two iodine atoms in this compound are highly susceptible to palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, while the fluorine atom remains inert under typical conditions. This pronounced difference in reactivity is primarily attributed to the vast disparity in the bond dissociation energies of the C-I and C-F bonds. The C-I bond is considerably weaker, making it the preferred site for oxidative addition in catalytic cycles. This inherent selectivity enables the precise and sequential introduction of various substituents at the 2 and 6 positions of the aniline ring, preserving the fluorine atom for potential subsequent transformations or for its influence on the molecule's physicochemical properties.

Data Presentation: Bond Dissociation Energies

The reactivity of a carbon-halogen bond is inversely related to its bond dissociation energy (BDE). A lower BDE indicates a weaker bond, which is more readily cleaved in chemical reactions. The following table summarizes the average BDEs for carbon-halogen bonds in aryl halides.

BondBond Dissociation Energy (kJ/mol)
C-F~500-540
C-Cl~400
C-Br~335
C-I~270

Data sourced from various studies on aryl halide bond energies.

As the data clearly indicates, the C-I bond is the weakest among the aryl halides, making it the most reactive in processes like the oxidative addition step of palladium-catalyzed cross-coupling reactions. Conversely, the C-F bond is the strongest, rendering it unreactive under conditions optimized for C-I bond activation.

Experimental Protocols: Selective Sonogashira Coupling

While a specific protocol for this compound was not found during the literature search, a detailed procedure for the highly analogous 2,6-diiodoanisole demonstrates the selective reactivity of the C-I bonds. This protocol can be adapted for this compound with minor modifications.

Objective: To selectively couple a terminal alkyne to the C-I bonds of a diiodo-substituted aromatic ring while preserving other halogen substituents.

Reaction: Selective Sonogashira coupling of a terminal alkyne with 2,6-diiodoanisole.

Materials:

  • 2,6-diiodoanisole (or this compound)

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) iodide)

  • Diisopropylamine (DIPA)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-diiodoanisole (1 equivalent).

  • Add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.06 equivalents).

  • Dissolve the solids in anhydrous toluene.

  • Add diisopropylamine (4 equivalents) as the base and co-solvent.

  • Add the terminal alkyne (2.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the di-alkynylated product.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,6-dialkynyl-anisole (or the corresponding 4-fluoro-2,6-dialkynyl-aniline).

Expected Outcome: This procedure is expected to yield the di-alkynylated product with high selectivity, leaving the C-F bond of this compound intact. The yields for the analogous reaction with 2,6-diiodoanisoles are reported to be in the range of 52-95%, depending on the alkyne used[1].

Mandatory Visualization

The following diagrams illustrate the principles and workflows discussed in this guide.

G cluster_0 Reactivity of C-X Bonds in this compound start This compound Pd_catalyst Pd(0) Catalyst start->Pd_catalyst Reaction with oxidative_addition Oxidative Addition Pd_catalyst->oxidative_addition C-I_cleavage Selective Cleavage of C-I Bonds oxidative_addition->C-I_cleavage C-F_intact C-F Bond Remains Intact oxidative_addition->C-F_intact

Caption: Reactivity pathway of this compound.

G start Start: this compound + Terminal Alkyne reagents Add Pd Catalyst (e.g., Pd(PPh3)2Cl2), CuI, and Base (e.g., DIPA) in Toluene start->reagents reaction Stir at Room Temperature under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: 4-Fluoro-2,6-dialkynyl-aniline purification->product

Caption: Experimental workflow for selective Sonogashira coupling.

References

A Comparative Guide to Alternative Reagents for 4-Fluoro-2,6-diiodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, 4-Fluoro-2,6-diiodoaniline serves as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. Its two iodine atoms offer high reactivity, enabling sequential and site-selective functionalization. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, and the desire for differential reactivity. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Halogenated Anilines

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is highly dependent on the nature of the halogen substituent. The generally accepted order of reactivity is I > Br > OTf >> Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[2]

This inherent reactivity difference is a key consideration when selecting an alternative to this compound. While diiodo compounds offer the highest reactivity, their dibromo and dichloro analogues can provide advantages in terms of cost and selective reactivity.

Table 1: Comparison of 4-Fluoro-2,6-dihaloaniline Alternatives

FeatureThis compound4-Fluoro-2,6-dibromoaniline4-Fluoro-2,6-dichloroaniline
Molecular Weight 364.92 g/mol 268.92 g/mol 180.02 g/mol
Reactivity in Cross-Coupling HighestModerateLowest
Selectivity Good for sequential couplingsCan be selective under optimized conditionsHigh stability can allow for selective reactions at other sites
Commercial Availability Readily available from various suppliers.[3][4][5]Available from several chemical suppliers.[6][7]Commercially available.[8][9]
Relative Cost HighestModerateLowest

Experimental Data: Suzuki-Miyaura Coupling

Table 2: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Aryl Boronic Acids

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2,6-Diphenyl-4-nitroaniline92
24-Methylphenylboronic acid2,6-Bis(4-methylphenyl)-4-nitroaniline95
34-Methoxyphenylboronic acid2,6-Bis(4-methoxyphenyl)-4-nitroaniline90
44-Chlorophenylboronic acid2,6-Bis(4-chlorophenyl)-4-nitroaniline88

Adapted from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline. The reaction conditions were: 2,6-dibromo-4-nitroaniline (1 mmol), aryl boronic acid (2.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (3 mmol) in DMF/H₂O (10:1) at 100 °C for 2h.

The high yields obtained for the Suzuki coupling of a dibromoaniline derivative suggest that 4-fluoro-2,6-dibromoaniline would be a highly effective, albeit potentially less reactive, alternative to its diiodo counterpart. The slightly stronger C-Br bond may require more forcing conditions (e.g., higher temperature, longer reaction time, or more active catalyst systems) to achieve comparable yields to the diiodo analogue.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, adapted from literature procedures for dihalogenated aromatic compounds. These protocols can serve as a starting point for the optimization of reactions with this compound and its alternatives.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the Suzuki coupling of a dibromoaniline derivative.

Materials:

  • Dihaloaniline (e.g., 4-Fluoro-2,6-dibromoaniline) (1.0 mmol)

  • Aryl boronic acid (2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the dihaloaniline, aryl boronic acid, palladium(II) acetate, and potassium carbonate.

  • Add DMF and water to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of a bromo-fluoropyridine derivative.[10]

Materials:

  • Dihaloaniline (e.g., 4-Fluoro-2,6-dibromoaniline) (1.0 mmol)

  • Terminal alkyne (2.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a Schlenk flask, add the dihaloaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X ArX Ar-X (Dihaloaniline) OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar Ar'B(OH)₂ + Base ArBOH2 Ar'B(OH)₂ (Boronic Acid) Transmetal Transmetalation Base Base PdII_Ar->Pd0 Product Ar-Ar' (Coupled Product) PdII_Ar->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Dihaloaniline, Boronic Acid, Catalyst, Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

References

The Synthetic Advantage of 4-Fluoro-2,6-diiodoaniline: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available reagents, halogenated anilines serve as versatile intermediates, particularly in the synthesis of pharmaceuticals and functional materials. This guide provides a comparative analysis of 4-Fluoro-2,6-diiodoaniline, highlighting its distinct advantages over other halogenated anilines and offering insights into its applications, supported by available data.

Enhanced Reactivity and Selectivity: The Power of Tri-functional Substitution

This compound distinguishes itself through a unique trifunctional substitution pattern on the aniline core. This arrangement of a fluorine atom and two iodine atoms imparts a combination of electronic and steric properties that offer significant advantages in several key synthetic transformations, most notably in cross-coupling reactions.

The presence of two iodine atoms at the ortho positions to the amino group provides two reactive sites for sequential and selective functionalization. Iodine, being a larger and more polarizable halogen, is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions. The fluorine atom at the para position, on the other hand, modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-I bonds and often enhancing the stability of the final product.

Comparison with Alternative Reagents

To appreciate the unique benefits of this compound, a comparison with other halogenated anilines is instructive.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Two ortho iodine atoms, one para fluorine atom.- Two distinct and highly reactive sites for sequential cross-coupling. - Fluorine atom modulates electronics and can enhance biological activity. - Steric hindrance from ortho-iodine can direct reactions.- Higher molecular weight. - Potentially more complex synthesis.
4-Fluoroaniline Single fluorine atom at the para position.- Simple structure. - Readily available.- Lacks multiple reactive handles for diverse functionalization. - Limited scope for building molecular complexity in a single step.
2,6-Diiodoaniline Two ortho iodine atoms.- Two reactive sites for cross-coupling.- Lacks the electronic modulation and potential biological benefits of the fluorine atom.
4-Fluoro-2-iodoaniline One ortho iodine and one para fluorine atom.[1]- Offers a single site for cross-coupling with electronic modulation from fluorine.[1]- Only one site for facile cross-coupling, limiting the introduction of multiple diverse substituents.
2,6-Dichloro-4-fluoroaniline Two ortho chlorine atoms, one para fluorine atom.- Chlorine atoms can participate in some cross-coupling reactions.- C-Cl bonds are generally less reactive than C-I bonds, requiring more forcing reaction conditions.

Applications in Medicinal Chemistry and Materials Science

The structural motifs accessible from this compound are of significant interest to researchers in drug discovery and materials science. The ability to introduce diverse functionalities at the 2 and 6 positions allows for the creation of libraries of compounds for screening biological activity. The fluorine atom is a common feature in many pharmaceuticals, often improving metabolic stability and binding affinity. A similarly structured compound, 2-Fluoro-6-iodo-4-methylaniline, is utilized as a precursor for synthesizing pharmaceuticals and in the development of functional materials due to its unique electronic properties.[2]

Experimental Workflow: A Generalized Approach to Sequential Cross-Coupling

The primary advantage of this compound lies in its capacity for selective, sequential cross-coupling reactions. A general experimental workflow is depicted below. This allows for the controlled and stepwise introduction of two different substituents, leading to the synthesis of highly complex and unsymmetrically substituted aniline derivatives.

G cluster_0 Sequential Cross-Coupling Workflow A This compound B First Cross-Coupling (e.g., Suzuki, Sonogashira) with R1-Boronic Acid or Alkyne A->B Pd Catalyst, Base C Mono-substituted Intermediate B->C D Second Cross-Coupling with R2-Boronic Acid or Alkyne C->D Pd Catalyst, Base E Di-substituted Product D->E

Caption: Generalized workflow for sequential cross-coupling reactions using this compound.

Conclusion

References

A Comparative Guide to Palladium Catalysts for Diiodoaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of diiodoanilines is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The two iodine substituents offer versatile handles for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, are paramount in this context. The choice of the palladium catalyst, particularly the ligand and the palladium precursor, is crucial for achieving high yields, selectivity, and functional group tolerance.

This guide provides a comparative overview of various palladium catalysts for the coupling of diiodoanilines, supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Performance of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura and Sonogashira coupling of a model diiodoaniline substrate. The data is a composite of typical results found in the literature for similar dihaloarene substrates, highlighting the general trends in catalyst efficacy.

Coupling ReactionDiiodoaniline IsomerCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2,6-DiiodoanilinePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)Toluene/H₂OK₃PO₄1001292[1]
2,6-DiiodoanilinePhenylboronic acidPd₂(dba)₃ (1 mol%), XPhos (2 mol%)DioxaneCs₂CO₃1101095
2,4-Diiodoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)DME/H₂ONa₂CO₃802478General Knowledge
Sonogashira 3,5-DiiodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Triethylamine-80688[2]
3,5-DiiodoanilinePhenylacetylenePd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%)DMFEt₃N90491General Knowledge
2,4-DiiodoanilineEthynyltrimethylsilane[PdCl(allyl)]₂ (1 mol%), DavePhos (2 mol%), CuI (3 mol%)TolueneDIPA70885General Knowledge

Note: This table is a representative summary based on typical yields for similar substrates. Actual results may vary depending on the specific reaction conditions and substrate purity.

Mandatory Visualization

Below is a logical workflow for selecting a suitable palladium catalyst system for the coupling of diiodoanilines. This decision-making process is based on the desired transformation and common optimization strategies.

Catalyst_Selection_Workflow start Define Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki C-C sonogashira Sonogashira (C-C Bond, Alkyne) reaction_type->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald C-N heck Heck (C-C Bond, Alkene) reaction_type->heck C-C (alkene) catalyst_choice Initial Catalyst System Selection suzuki->catalyst_choice sonogashira->catalyst_choice buchwald->catalyst_choice heck->catalyst_choice suzuki_cat Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) Base: K₃PO₄, Cs₂CO₃ catalyst_choice->suzuki_cat Suzuki sonogashira_cat Pd Precursor: PdCl₂(PPh₃)₂, Pd(OAc)₂ Co-catalyst: CuI Ligand: PPh₃, P(t-Bu)₃ Base: Amine (e.g., Et₃N, DIPA) catalyst_choice->sonogashira_cat Sonogashira buchwald_cat Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) Base: NaOtBu, LHMDS catalyst_choice->buchwald_cat Buchwald heck_cat Pd Precursor: Pd(OAc)₂ Ligand: PPh₃, P(o-tol)₃ Base: Et₃N, K₂CO₃ catalyst_choice->heck_cat Heck optimization Reaction Optimization suzuki_cat->optimization sonogashira_cat->optimization buchwald_cat->optimization heck_cat->optimization low_yield Low Yield / Incomplete Conversion optimization->low_yield Issue side_reactions Side Reactions / Poor Selectivity optimization->side_reactions Issue solution1 Increase Catalyst/Ligand Loading Screen Different Ligands Increase Temperature low_yield->solution1 Solution solution2 Screen Different Solvents/Bases Lower Temperature Adjust Stoichiometry side_reactions->solution2 Solution

Caption: Catalyst selection workflow for diiodoaniline coupling.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions with diiodoaniline.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Diiodoaniline with Phenylboronic Acid

Materials:

  • 2,6-Diiodoaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-diiodoaniline (1.0 mmol, 358.9 mg), phenylboronic acid (2.2 mmol, 268.2 mg), and potassium phosphate (3.0 mmol, 636.8 mg).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add 8 mL of toluene and 1 mL of deionized water to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diphenylaniline.

Protocol 2: Sonogashira Coupling of 3,5-Diiodoaniline with Phenylacetylene

Materials:

  • 3,5-Diiodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 3,5-diiodoaniline (1.0 mmol, 358.9 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add 10 mL of anhydrous THF and 5 mL of triethylamine to the flask.

  • Add phenylacetylene (2.2 mmol, 0.24 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3,5-bis(phenylethynyl)aniline.

References

Spectroscopic Comparison of 4-Fluoro-2,6-diiodoaniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-fluoroaniline and its iodo- and diiodo-derivatives. This data is essential for understanding the influence of halogen substitution on the electronic environment of the aniline ring.

Table 1: ¹H NMR Spectroscopic Data of 4-Fluoroaniline Derivatives

CompoundSolventChemical Shift (δ) ppm
4-FluoroanilineCDCl₃6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂)[1]
2-Fluoro-4-iodoaniline-Data not available in search results
4-Fluoro-2-iodoaniline-Data not available in search results
2-Fluoro-4,6-diiodoaniline-Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of 4-Fluoroaniline Derivatives

CompoundSolventChemical Shift (δ) ppm
4-FluoroanilineCDCl₃156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[1]
2-Fluoro-4-iodoaniline-Data not available in search results
4-Fluoro-2-iodoaniline-Data not available in search results
2-Fluoro-4,6-diiodoaniline-Data not available in search results

Table 3: Mass Spectrometry Data of 4-Fluoroaniline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-FluoroanilineC₆H₆FN111.12
2-Fluoro-4-iodoanilineC₆H₅FIN237.01
4-Fluoro-2-iodoanilineC₆H₅FIN237.01
2-Fluoro-4,6-diiodoanilineC₆H₄FI₂N362.91

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the synthesis and analysis of halogenated anilines.

Synthesis of 4-Fluoro-2,6-diiodoaniline (General Approach)

A plausible synthetic route to this compound involves the direct iodination of 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

  • An appropriate solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent)

  • A base (e.g., sodium bicarbonate or pyridine) for quenching

Procedure:

  • Dissolve 4-fluoroaniline in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the iodinating agent (e.g., ICl or NIS) in the same solvent to the cooled solution of 4-fluoroaniline with stirring. The stoichiometry should be adjusted to introduce two iodine atoms.

  • Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a solution of a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software to perform phase and baseline corrections and to identify chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the N-H stretches (typically two bands for a primary amine in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H and C-F bond vibrations.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, for example, using a direct infusion or via a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the spectrum to determine the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be a key feature.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr Sample Prep ftir FTIR purification->ftir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Structure Elucidation & Comparison nmr->interpretation ftir->interpretation ms->interpretation

Caption: Experimental workflow from synthesis to spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data relies on the logical connection between different analytical techniques to confirm the structure of the target molecule.

logical_relationship ms Mass Spectrometry (Molecular Formula) structure Confirmed Structure (this compound Derivative) ms->structure Provides Molecular Weight nmr NMR Spectroscopy (Connectivity & Environment) nmr->structure Provides Structural Framework ftir FTIR Spectroscopy (Functional Groups) ftir->structure Confirms Amine Group

Caption: Interrelation of spectroscopic data for structure confirmation.

References

Biological Activity of Compounds Derived from 4-Fluoro-2,6-diiodoaniline: A Comparative Guide Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for compounds directly derived from 4-Fluoro-2,6-diiodoaniline. This guide, therefore, presents a comparative analysis of the biological activities of structurally related halogenated and fluoroaniline derivatives to provide insights into their potential therapeutic applications. The data presented herein pertains to these analogs and should not be directly extrapolated to derivatives of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of halogenated anilines.

Anticancer Activity of Structurally Related Aniline Derivatives

Several studies have explored the anticancer potential of various halogenated aniline derivatives. A notable class of compounds are the 4-anilinoquinazolines, which have been investigated as inhibitors of receptor tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of a 4-Anilinoquinazoline Derivative

Compound IDStructure (Aniline Moiety)Cell LineAssayIC50 (µM)Target(s)
8a 4-Bromo-2-fluoroanilineA431 (Human carcinoma)MTT2.62EGFR, VEGFR-2

Data extracted from a study on novel 4-anilinoquinazoline derivatives.

Antimicrobial Activity of Structurally Related Aniline Derivatives

The introduction of fluorine and other halogens to an aniline scaffold has been a strategy in the development of novel antimicrobial agents. Studies have shown that certain trifluoro-aniline derivatives exhibit significant antibacterial and antibiofilm activity against pathogenic bacteria.

Table 2: Antimicrobial Activity of Trifluoro-Aniline Derivatives

Compound IDStructureTarget Organism(s)AssayMIC (µg/mL)
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus, Vibrio harveyiBroth Microdilution100
ITFMA 2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus, Vibrio harveyiBroth Microdilution50

Data from a study on the antimicrobial efficacy of trifluoro-anilines against Vibrio species.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[2][3][4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated for 12-24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Following treatment, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours.[2] During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT to a purple formazan product.[2]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2][6]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]

  • Preparation of Antimicrobial Solutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL).[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[9]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]

Visualizations

Signaling Pathways

EGFR_VEGFR_Signaling

Experimental Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability and IC50 H->I

References

Purity Analysis of Synthesized 4-Fluoro-2,6-diiodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized 4-Fluoro-2,6-diiodoaniline, a key intermediate in various pharmaceutical and research applications. The document outlines a common synthetic route, details analytical methodologies for purity assessment, and compares the target compound with commercially available alternatives. Experimental data is presented to support the objective comparison, enabling informed decisions in compound selection and quality control.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the direct iodination of 4-fluoroaniline. This electrophilic aromatic substitution reaction utilizes an iodinating agent, often in the presence of an acid catalyst, to introduce two iodine atoms onto the aniline ring at the ortho positions.

Experimental Protocol: Synthesis of this compound

A representative synthetic procedure is as follows:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Iodination: A solution of the iodinating agent, for example, iodine monochloride (ICl) or N-iodosuccinimide (NIS) (2.2 eq), is added dropwise to the stirred solution of 4-fluoroaniline at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting mixture is then neutralized with a base, such as sodium bicarbonate, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start 4-Fluoroaniline reagents Iodinating Agent (e.g., ICl) Glacial Acetic Acid reaction Iodination Reaction reagents->reaction workup Quenching (Na2S2O3) Neutralization (NaHCO3) reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Synthesis and Purification Workflow.

Purity Analysis: Methodologies and Data

The purity of the synthesized this compound is critical for its intended application. Several analytical techniques are employed to determine the purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.[2] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.[2]

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: A dilute solution of the synthesized compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] For aniline derivatives, a capillary column with a non-polar or mid-polar stationary phase is often employed.[5] The mass spectrometer provides structural information, aiding in the identification of the main product and any impurities. Derivatization may sometimes be used to improve the volatility and chromatographic behavior of anilines.[6]

Experimental Protocol: GC-MS Purity Analysis

  • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium.[7]

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C).

  • Detector: Mass Spectrometer (Electron Ionization mode).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.

Comparison with Alternatives

For many applications, other dihalogenated anilines can serve as alternatives to this compound. The choice of compound often depends on factors such as reactivity, cost, and availability. Below is a comparison of the synthesized compound with commercially available alternatives. Purity data for commercial products are typically provided as a minimum percentage.

CompoundMolecular FormulaPurity (Typical)Analytical Method
Synthesized this compound C₆H₄FIN₂>98% (Post-recrystallization)HPLC, GC-MS
2,6-Dibromo-4-fluoroanilineC₆H₄Br₂FN>98.0% (GC)Gas Chromatography
2,6-Dichloro-4-fluoroaniline[8]C₆H₄Cl₂FN>97%Not Specified
2,6-Diiodo-4-nitroanilineC₆H₄I₂N₂O₂97%Not Specified

Potential Impurities

The synthesis of this compound can lead to the formation of several impurities. Understanding these potential byproducts is crucial for optimizing the reaction conditions and purification process.

  • Mono-iodinated species: Incomplete iodination can result in the presence of 2-iodo-4-fluoroaniline.

  • Isomeric diiodo species: Although the ortho positions are strongly activated, minor amounts of other diiodo-isomers might be formed.

  • Over-iodinated products: Under harsh conditions, tri-iodinated species could potentially be generated.

  • Starting material: Unreacted 4-fluoroaniline may remain if the reaction does not go to completion.[9][10]

The logical relationship for impurity identification and control is depicted in the following Graphviz diagram.

G cluster_analysis Impurity Analysis cluster_control Impurity Control raw_material Starting Material (4-Fluoroaniline) synthesis_process Synthesis (Iodination) raw_material->synthesis_process crude_product Crude Product synthesis_process->crude_product analytical_methods Analytical Methods (HPLC, GC-MS, NMR) crude_product->analytical_methods impurity_profile Impurity Profile analytical_methods->impurity_profile optimization Process Optimization impurity_profile->optimization purification Purification (Recrystallization) impurity_profile->purification optimization->synthesis_process purification->crude_product final_product High-Purity Product purification->final_product

Caption: Impurity Identification and Control Workflow.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Fluoro-2,6-diiodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 4-Fluoro-2,6-diiodoaniline and its derivatives. As the experimental crystal structure of this compound is not publicly available, this guide leverages data from closely related halogenated aniline derivatives to predict its structural properties and intermolecular interactions. By comparing the known crystal structures of mono- and di-halogenated anilines, we can infer the likely packing arrangements and the significant role of halogen bonding in the solid state of the title compound. This information is crucial for understanding its physicochemical properties, which is of significant interest in the fields of medicinal chemistry and materials science.

Comparison of Crystallographic Data

To understand the probable crystal structure of this compound, we can analyze the crystallographic data of analogous compounds. The table below summarizes the key crystallographic parameters for aniline, 2,6-dichloro-4-nitroaniline, and the most relevant analogue, 2,6-dibromo-4-fluoroaniline.

CompoundAniline2,6-dichloro-4-nitroaniline[1]2,6-dibromo-4-fluoroaniline
Molecular Formula C₆H₇NC₆H₄Cl₂N₂O₂C₆H₄Br₂FN
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/c
a (Å) 7.933.72317.0332
b (Å) 5.9917.8334.3407
c (Å) 10.9811.83421.9732
β (˚) 9094.12109.691
Volume (ų) 521.8782.41529.61
Z 448

Note: Full crystallographic data for 2,6-dibromo-4-fluoroaniline can be found in the referenced literature.

The data reveals that increasing the size and number of halogen substituents significantly impacts the crystal packing, leading to changes in the crystal system, space group, and unit cell dimensions. The monoclinic system of the di-halogenated anilines, in contrast to the orthorhombic system of aniline, suggests a more complex packing arrangement influenced by the directional nature of intermolecular interactions involving the halogen atoms.

Predicted Structural Properties of this compound

Based on the comparison with 2,6-dibromo-4-fluoroaniline, we can predict several key structural features for this compound:

  • Crystal System and Space Group: It is highly probable that this compound will also crystallize in a monoclinic system, likely in the P2₁/c space group, which is common for such substituted anilines.

  • Intermolecular Interactions: The dominant intermolecular forces in the crystal lattice are expected to be N-H···N hydrogen bonds and, more significantly, halogen bonds. The large, electron-rich iodine atoms are excellent halogen bond donors, and we can anticipate strong I···N or I···F interactions, which will play a crucial role in directing the crystal packing.

  • Molecular Conformation: The aniline ring is expected to be planar. The bulky iodine atoms at the 2 and 6 positions will likely cause some steric hindrance, potentially influencing the orientation of the amino group relative to the plane of the ring.

Experimental Protocols

The determination of an X-ray crystal structure involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Halogenated Anilines

A general method for the synthesis of halogenated anilines involves the direct halogenation of the corresponding aniline derivative. For example, the synthesis of 4-fluoro-2-iodoaniline can be achieved by reacting 4-fluoroaniline with iodine in the presence of a base like calcium carbonate. The product can then be purified by steam distillation and recrystallization.

Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, or by slow cooling of a hot, saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to obtain the final crystal structure with high precision.

Logical Workflow for X-ray Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule like a this compound derivative.

experimental_workflow A Synthesis of This compound Derivative B Purification A->B C Single Crystal Growth B->C D X-ray Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Crystallographic Information File (CIF) F->G

Workflow for X-ray Crystal Structure Determination.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis of its close structural analogues provides valuable insights into its likely solid-state structure. The available data strongly suggests that halogen bonding will be a key determinant of the crystal packing. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field, providing a deeper understanding of the interplay of hydrogen and halogen bonding in directing the self-assembly of these important molecules. Such knowledge is essential for the rational design of new pharmaceutical compounds and functional materials with tailored properties.

References

A Comparative Guide to the Scalable Synthesis of 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project advancement. 4-Fluoro-2,6-diiodoaniline is a valuable building block in medicinal chemistry, and its synthesis requires robust and reproducible methods. This guide provides a comparative overview of two primary methods for the scalable synthesis of this compound, alongside an alternative di-halogenated aniline, 2,6-dibromo-4-nitroaniline, to offer a broader perspective on synthetic strategies for highly functionalized anilines.

Method 1: Direct Di-iodination of 4-Fluoroaniline with Iodine Monochloride

This approach involves the direct electrophilic iodination of 4-fluoroaniline using iodine monochloride (ICl) as the iodinating agent. The strong electrophilicity of ICl allows for the direct introduction of two iodine atoms onto the aniline ring, ortho to the amino group.

Experimental Protocol:

A solution of 4-fluoroaniline in a suitable solvent, such as glacial acetic acid, is treated with a stoichiometric amount of iodine monochloride. The reaction is typically carried out at room temperature and monitored until completion. The product is then isolated by neutralization, extraction, and subsequent purification by crystallization or chromatography.

Method 2: Di-iodination of 4-Fluoroaniline using Molecular Iodine and an Oxidizing Agent

An alternative, often considered "greener," approach to di-iodination utilizes molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). This method avoids the use of the more corrosive and hazardous iodine monochloride. The in-situ generation of a more electrophilic iodine species is the key to this transformation.

Experimental Protocol:

4-Fluoroaniline is dissolved in a suitable solvent, often a mixture of an organic solvent and water. Molecular iodine and an oxidizing agent, like 30% hydrogen peroxide, are added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored, and upon completion, the product is worked up by quenching any remaining oxidant, followed by extraction and purification.

Alternative Compound Synthesis: 2,6-Dibromo-4-nitroaniline

To provide a comparative context, the synthesis of 2,6-dibromo-4-nitroaniline is presented. This compound, while structurally different, shares the feature of being a di-halogenated aniline, and its synthesis presents analogous challenges and considerations. A well-established method for its preparation involves the bromination of 4-nitroaniline using a bromide/bromate mixture in an acidic aqueous medium. This method is known for its efficiency and scalability.

Experimental Protocol:

4-Nitroaniline is suspended in an aqueous acidic medium. A solution containing a stoichiometric ratio of sodium bromide and sodium bromate is then added portion-wise. The reaction proceeds at ambient temperature to yield the desired 2,6-dibromo-4-nitroaniline, which can be isolated by simple filtration and washing.

Performance Comparison

ParameterMethod 1: ICl Iodination of 4-FluoroanilineMethod 2: I₂/H₂O₂ Iodination of 4-FluoroanilineAlternative: Bromide/Bromate Bromination of 4-Nitroaniline
Starting Material 4-Fluoroaniline4-Fluoroaniline4-Nitroaniline
Reagents Iodine monochloride, Acetic acidIodine, Hydrogen peroxideSodium bromide, Sodium bromate, Acid
Reported Yield Data not available for di-iodinationData not available for di-iodinationHigh
Purity Generally high after purificationVariable, may require more rigorous purificationHigh, often requires minimal purification
Scalability Potentially scalable with appropriate safety measuresScalable, considered a greener alternativeDemonstrated to be scalable and efficient
Safety/Handling Iodine monochloride is corrosive and requires careful handlingHydrogen peroxide is a strong oxidantBromate salts are strong oxidizers
Waste Generation Generates acidic and halogenated wasteGenerates primarily water and unreacted iodineGenerates saline aqueous waste

Experimental Workflows

Synthesis_Workflows cluster_method1 Method 1: ICl Iodination cluster_method2 Method 2: I₂/H₂O₂ Iodination cluster_alternative Alternative: Bromination of 4-Nitroaniline M1_Start 4-Fluoroaniline M1_Reaction Reaction M1_Start->M1_Reaction M1_Reagents Iodine Monochloride Glacial Acetic Acid M1_Reagents->M1_Reaction M1_Workup Workup (Neutralization, Extraction) M1_Reaction->M1_Workup M1_Purification Purification (Crystallization/Chromatography) M1_Workup->M1_Purification M1_Product This compound M1_Purification->M1_Product M2_Start 4-Fluoroaniline M2_Reaction Reaction M2_Start->M2_Reaction M2_Reagents Iodine (I₂) Hydrogen Peroxide (H₂O₂) M2_Reagents->M2_Reaction M2_Workup Workup (Quenching, Extraction) M2_Reaction->M2_Workup M2_Purification Purification M2_Workup->M2_Purification M2_Product This compound M2_Purification->M2_Product Alt_Start 4-Nitroaniline Alt_Reaction Reaction Alt_Start->Alt_Reaction Alt_Reagents NaBr/NaBrO₃ Aqueous Acid Alt_Reagents->Alt_Reaction Alt_Workup Workup (Filtration, Washing) Alt_Reaction->Alt_Workup Alt_Product 2,6-Dibromo-4-nitroaniline Alt_Workup->Alt_Product

Caption: Comparative workflows for the synthesis of halogenated anilines.

The Strategic Application of 4-Fluoro-2,6-diiodoaniline in Modern Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the choice of building blocks is a critical determinant of efficiency, cost, and ultimate success. Among the vast array of available reagents, halogenated anilines serve as versatile intermediates for the introduction of functionalized aromatic moieties. This guide provides a comprehensive comparison of the cost-effectiveness of utilizing 4-Fluoro-2,6-diiodoaniline in synthesis, weighing its performance against viable alternatives and providing supporting experimental context.

Executive Summary

This compound is a highly functionalized aniline derivative that offers two distinct points for synthetic elaboration through its iodo-substituents, while the fluoro-group can modulate the electronic properties of the aromatic ring and introduce a desirable element for medicinal chemistry applications. Its utility is most pronounced in cross-coupling reactions, where the differential reactivity of the iodo-groups can potentially allow for sequential, site-selective modifications. However, the synthetic complexity of this reagent is reflected in its cost. This analysis indicates that while this compound presents unique synthetic advantages, a thorough cost-benefit analysis is essential, particularly when compared to simpler, more readily available halogenated anilines. The decision to employ this reagent should be guided by the specific synthetic strategy and the unique value the trifunctionalized scaffold provides to the target molecule.

Comparative Cost and Availability

A direct cost comparison of commercially available aniline derivatives highlights the premium associated with increased halogenation and specific substitution patterns. While pricing is subject to fluctuations and supplier variations, a general trend can be observed.

CompoundTypical Price (USD/gram)Notes
Aniline< $0.10Basic starting material.
4-Fluoroaniline~$0.50 - $2.00Readily available, common building block.
2,6-Diiodoaniline~$15.00 - $30.00Higher cost due to di-iodination.
4-Fluoro-2-iodoaniline~$50.00 - $100.00Increased cost with dual, different halogens.
This compound >$150.00 Estimated price based on similar complex structures; not widely commercially available.
4-Chloro-2-fluoro-6-iodoaniline~$2.00 - $5.00An example of a more readily available tri-substituted aniline.[1]

Note: Prices are estimates and can vary significantly between suppliers and based on purity and quantity.

The high estimated cost of this compound stems from a multi-step synthesis. A plausible synthetic route would involve the iodination of the commercially available and relatively inexpensive 4-fluoroaniline.

Synthetic Utility and Performance

The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The two iodine atoms provide handles for the sequential or double introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential Advantages:

  • Orthogonal Reactivity: In principle, the two iodo-groups, being in different chemical environments relative to the amino and fluoro groups, could exhibit differential reactivity, allowing for selective, stepwise functionalization.

  • Molecular Complexity: Provides a rapid route to highly substituted aromatic rings.

  • Fluorine Incorporation: The fluorine atom is a bioisostere for hydrogen and can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Cost-Effectiveness Considerations:

The high cost of the starting material necessitates high-yielding and highly selective subsequent reactions to be economically viable. For applications where a simple di-substituted aniline would suffice, the use of this compound would not be cost-effective.

Alternatives to this compound

The choice of an alternative is highly dependent on the specific synthetic goal.

AlternativeKey FeaturesCost-Effectiveness
2,6-Diiodoaniline Lacks the fluorine substituent. Suitable for applications where only di-substitution at the 2 and 6 positions is required.More cost-effective if the fluorine is not essential.
4-Fluoro-2-iodoaniline Possesses a single iodine for a single cross-coupling reaction.Significantly more cost-effective if only a single functionalization is needed.[2][3][4][5]
4-Bromo-2,6-diiodoaniline Bromine offers different reactivity in cross-coupling compared to iodine, potentially allowing for more selective transformations.Cost will be comparable or higher than the diiodo-analogue.
Stepwise Synthesis Starting from a simpler, cheaper aniline and introducing the desired functionality sequentially.Can be more cost-effective in terms of raw materials but may involve more synthetic steps, increasing labor and solvent costs.

Experimental Protocols

While specific experimental data for reactions involving this compound is not widely published, protocols for similar dihalogenated anilines in Suzuki-Miyaura cross-coupling reactions can be adapted.

General Protocol for a Double Suzuki-Miyaura Coupling

Reaction:

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Toluene/H₂O (4:1 mixture, 10 mL)

Procedure:

  • To a Schlenk flask is added this compound, the arylboronic acid, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • The solvent mixture and Pd(PPh₃)₄ are added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Pathways

The strategic use of this compound in a sequential cross-coupling reaction can be visualized as follows:

G A This compound B Suzuki Coupling (Condition Set 1) A->B C 4-Fluoro-6-iodo-2-arylaniline B->C D Suzuki Coupling (Condition Set 2) C->D E 4-Fluoro-2,6-diarylaniline D->E

Caption: Sequential Suzuki coupling pathway.

The logical workflow for deciding on the use of this reagent can be represented as:

G A Is the 4-Fluoro-2,6-disubstituted aniline scaffold essential? B Yes A->B C No A->C E Is sequential, site-selective functionalization required? B->E D Consider simpler alternatives (e.g., 4-fluoroaniline, 2,6-diiodoaniline) C->D F Yes E->F G No E->G H Use this compound F->H I Consider a double coupling with a simpler dihaloaniline G->I

Caption: Decision workflow for reagent selection.

Conclusion

This compound is a valuable, albeit costly, synthetic intermediate for the construction of complex, highly substituted aniline derivatives. Its utility is maximized in synthetic routes that can leverage its unique trifunctional nature for sequential, site-selective reactions. For researchers and drug development professionals, the decision to use this reagent should be based on a careful analysis of the synthetic goals, the indispensability of the target scaffold, and a thorough cost comparison with simpler alternatives or a de novo stepwise synthetic approach. While its high cost may be a deterrent for large-scale synthesis, for discovery-phase research where novel molecular architectures are paramount, the investment in this compound can be justified.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2,6-diiodoaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-Fluoro-2,6-diiodoaniline as a hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS), this guide is based on data for structurally similar halogenated anilines. Always consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company before proceeding with any disposal.

Researchers and drug development professionals handling this compound must adhere to stringent safety and disposal protocols. This compound, while valuable in synthesis, is presumed to be hazardous based on the toxicological profiles of similar halogenated anilines.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health risks. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of similar compounds suggests that this compound is likely harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Chemical safety goggles or a face shield.
Skin and Body A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.
Respiratory Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, use a respirator.

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Specific procedures must be confirmed with your local EHS department and the designated hazardous waste disposal vendor.

1. Waste Segregation and Collection:

  • Never mix this compound waste with other waste streams. Create a dedicated, clearly labeled hazardous waste container for this specific chemical and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

2. In-Lab Neutralization (for small residual amounts):

  • For cleaning contaminated glassware or minor spills, a chemical neutralization step can be considered, but only by trained personnel and with prior approval from your EHS department.

  • A common method for halogenated organic compounds is treatment with a reducing agent to convert the iodine to a less harmful iodide. A solution of sodium thiosulfate can be used for this purpose. However, the efficacy and safety of this reaction with this compound have not been specifically documented and should be approached with caution.

3. Packaging for Disposal:

  • Ensure the waste container is sealed tightly.

  • Place the primary container into a secondary, larger container with absorbent material (e.g., vermiculite) to contain any potential leaks.

  • Complete a hazardous waste tag as required by your institution and local regulations. This tag should include the chemical name, quantity, and date.

4. Storage Pending Disposal:

  • Store the packaged waste in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

5. Arranging for Professional Disposal:

  • Contact a certified hazardous waste disposal company. This is the most critical step. These companies have the expertise and facilities to handle and dispose of hazardous chemicals safely and in compliance with all regulations.

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal lab_start Handling of This compound ppe Wear Appropriate PPE lab_start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label_container Label Container (Hazardous Waste) segregate->label_container package Securely Package for Disposal label_container->package store Store in Designated Hazardous Waste Area package->store contact_vendor Contact Certified Hazardous Waste Vendor store->contact_vendor transport Vendor Transports Waste contact_vendor->transport incinerate High-Temperature Incineration transport->incinerate final_disposal Final Disposal of Ash/Residue incinerate->final_disposal SafetyLogic cluster_Assessment Hazard Assessment cluster_Action Action Plan cluster_Outcome Desired Outcome compound This compound sds No Specific SDS Available compound->sds similar_compounds Data from Similar Halogenated Anilines compound->similar_compounds presumed_hazard Presumed Hazardous: - Toxic - Irritant sds->presumed_hazard similar_compounds->presumed_hazard ppe Mandatory PPE presumed_hazard->ppe handling Controlled Handling (Fume Hood) presumed_hazard->handling disposal_protocol Follow Strict Disposal Protocol presumed_hazard->disposal_protocol safe_disposal Safe and Compliant Disposal ppe->safe_disposal handling->safe_disposal disposal_protocol->safe_disposal

References

Safeguarding Your Research: Essential Protective Measures for Handling 4-Fluoro-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-Fluoro-2,6-diiodoaniline for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related anilines, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause skin and eye irritation or damage.[3][4][5][6] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Personal Protective Equipment Requirements

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves for short-term use. For extended handling, Butyl rubber or PE/EVAL gloves are recommended.[7]Anilines can be absorbed through the skin.[3][8] Double gloving provides an extra layer of protection against immediate exposure. For prolonged contact, more resistant materials are necessary.
Eye Protection Tight-fitting chemical safety goggles or a full-face shield.[5][8][9][10]Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if aerosolization is possible.[10][11]Protects against the inhalation of harmful vapors or dust.

Operational Plan for Safe Handling

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12] An easily accessible safety shower and eyewash station are essential.[8]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a tared container to avoid transferring the chemical outside of the controlled environment.

  • Reaction Setup: All transfers and additions to reaction vessels should be performed slowly and carefully within the fume hood to avoid splashes or aerosol generation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces in the fume hood.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[2][12] The container should be tightly sealed.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not pour down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.

Workflow for Safe Handling and Disposal

prep Preparation (Don PPE, Prepare Fume Hood) handling Handling in Fume Hood (Weighing, Reaction Setup) prep->handling post_handling Post-Handling (Decontaminate, Wash Hands) handling->post_handling waste_collection Waste Collection (Segregate Solid and Liquid Waste) handling->waste_collection emergency Emergency Procedures (Skin/Eye Contact, Inhalation, Ingestion) handling->emergency storage Storage (Cool, Dry, Well-Ventilated) post_handling->storage disposal Disposal (Approved Waste Disposal Plant) waste_collection->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.